cBu-Cit-PROTAC BRD4 Degrader-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C79H99ClN16O16S2 |
|---|---|
Poids moléculaire |
1628.3 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate |
InChI |
InChI=1S/C79H99ClN16O16S2/c1-47-49(3)114-73-65(47)66(53-20-22-55(80)23-21-53)89-59(69-93-92-50(4)96(69)73)40-61(97)82-32-34-108-35-36-109-37-38-110-44-62(98)91-68(78(5,6)7)72(103)95-42-57(39-60(95)71(102)85-41-51-14-18-54(19-15-51)67-48(2)87-46-113-67)112-45-86-77(107)111-43-52-16-24-56(25-17-52)88-70(101)58(13-11-31-84-76(81)106)90-75(105)79(28-12-29-79)74(104)83-30-9-8-10-33-94-63(99)26-27-64(94)100/h14-27,46,57-60,68H,8-13,28-45H2,1-7H3,(H,82,97)(H,83,104)(H,85,102)(H,86,107)(H,88,101)(H,90,105)(H,91,98)(H3,81,84,106)/t57-,58+,59+,60+,68-/m1/s1 |
Clé InChI |
AXNZHWUDHVYOJC-BGALQBQESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Mechanism of cBu-Cit-PROTAC BRD4 Degrader-5: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of cBu-Cit-PROTAC BRD4 Degrader-5, a chimeric molecule designed for targeted degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to selectively eliminate BRD4, a key regulator of oncogene transcription. Its innovative design, incorporating a specific linker and E3 ligase ligand, allows for its potential application as a payload in antibody-drug conjugates (ADCs), enabling targeted delivery to cancer cells.
Core Mechanism of Action
This compound operates through a ternary complex-mediated mechanism. The molecule consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The "cBu-Cit" portion of the name refers to a linker containing a cyclobutane (B1203170) moiety and a citrulline-para-aminobenzylcarbamate (PAB) group, a common feature in ADC linkers designed for controlled payload release.
The PROTAC facilitates the formation of a ternary complex between BRD4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including the MYC oncogene, thereby inhibiting cancer cell proliferation.
Quantitative Analysis of BRD4 Degradation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for a molecule precisely named "this compound" is not publicly available, extensive data exists for a closely related and likely identical molecule, GNE-987, which is a potent BRD4 degrader utilizing a VHL ligand.
| Compound | Cell Line | DC50 | Dmax | Target Engagement (IC50) | Reference |
| GNE-987 | EOL-1 (AML) | 0.03 nM | >95% | BRD4 BD1: 4.7 nM, BRD4 BD2: 4.4 nM | [1][2][3] |
Experimental Protocols
The following are summaries of key experimental protocols used to characterize BRD4 degraders of this class.
BRD4 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Cancer cell lines (e.g., HER2-positive breast cancer lines, EOL-1) are seeded in multi-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of the PROTAC degrader for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the level of BRD4 is normalized to the loading control.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After 24 hours, cells are treated with a range of concentrations of the PROTAC degrader.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Application in Antibody-Drug Conjugates (ADCs)
The "cBu-Cit" linker component of this PROTAC is specifically designed for conjugation to antibodies. This enables the creation of degrader-antibody conjugates (DACs) or PROTAC-antibody conjugates (PACs). In this approach, an antibody targeting a tumor-specific antigen (e.g., HER2) is linked to the BRD4 degrader. This strategy aims to enhance the therapeutic window by delivering the potent degrader specifically to cancer cells, thereby minimizing systemic exposure and potential off-target effects.
Conclusion
This compound represents a sophisticated approach to targeted cancer therapy. Its mechanism, centered on the induced degradation of BRD4 via the VHL E3 ligase, offers a powerful alternative to traditional inhibition. The incorporation of an ADC-compatible linker highlights its potential for highly specific delivery to tumor tissues, promising enhanced efficacy and reduced toxicity. Further research and clinical development of such molecules could pave the way for a new generation of precision oncology medicines.
References
A Hypothetical In-depth Technical Guide to the Biological Activity of cBu-Cit-GAL-02-221
Disclaimer: The compound "cBu-Cit-GAL-02-221" is not documented in publicly available scientific literature. This guide, therefore, presents a hypothetical exploration of its potential biological activities based on an analysis of its constituent components, as inferred from its nomenclature. The experimental data and protocols described herein are representative of methodologies used to characterize similar chemical entities and should be considered illustrative.
Introduction
The identifier cBu-Cit-GAL-02-221 suggests a complex molecule comprising a cyclobutane (B1203170) (cBu) moiety, a citrulline (Cit) residue, and a galactose (GAL) sugar. The presence of citrulline within a likely cyclic peptide structure is reminiscent of cyclic citrullinated peptides (CCPs), which are significant in the context of autoimmune diseases like rheumatoid arthritis[1]. Citrullination, the post-translational conversion of arginine to citrulline, is a key process in the generation of autoantigens[2].
The galactose component suggests glycosylation, a modification known to be crucial for a wide range of biological activities, including molecular recognition and immunomodulation[3][4]. Galactosylated molecules can interact with galectins, a family of carbohydrate-binding proteins involved in immune homeostasis and inflammation[5]. The cyclobutane group may serve as a structurally rigid scaffold or a linker, potentially for conjugation to other molecules, such as in antibody-drug conjugates (ADCs)[6].
This document outlines a hypothetical biological profile for cBu-Cit-GAL-02-221, proposing potential mechanisms of action and providing detailed experimental protocols and representative data for its characterization.
Postulated Biological Activity
Given its constituent parts, cBu-Cit-GAL-02-221 is hypothesized to be an immunomodulatory agent. Two primary mechanisms of action are proposed:
-
Interaction with Anti-CCP Antibodies: The citrullinated peptide core may be recognized by anti-cyclic citrullinated peptide (anti-CCP) antibodies, which are a hallmark of rheumatoid arthritis[1]. This could have diagnostic applications or potentially modulate the autoimmune response.
-
Binding to Galectins: The terminal galactose residue could facilitate binding to galectins, such as Galectin-1 or Galectin-3, which are key regulators of immune cell function[5]. This interaction could lead to downstream effects on T-cell apoptosis, cytokine production, or cell adhesion.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to test the postulated biological activities of cBu-Cit-GAL-02-221.
Table 1: Competitive ELISA for Anti-CCP Antibody Binding
| Competitor | IC50 (nM) |
| cBu-Cit-GAL-02-221 | 75 |
| Standard CCP | 50 |
| Negative Control Peptide | > 10,000 |
Table 2: Surface Plasmon Resonance (SPR) Analysis of Galectin Binding
| Analyte | Ligand | KD (μM) |
| cBu-Cit-GAL-02-221 | Galectin-1 | 15 |
| cBu-Cit-GAL-02-221 | Galectin-3 | 28 |
| Lactose | Galectin-1 | 50 |
| Lactose | Galectin-3 | 100 |
Table 3: T-cell Apoptosis Assay (Annexin V Staining)
| Treatment (10 μM) | % Apoptotic Jurkat T-cells |
| Vehicle Control | 5.2 |
| cBu-Cit-GAL-02-221 | 25.8 |
| Galectin-1 (positive control) | 30.1 |
Experimental Protocols
This assay determines the ability of cBu-Cit-GAL-02-221 to compete with a standard cyclic citrullinated peptide for binding to anti-CCP antibodies.
-
Plate Coating: A 96-well microtiter plate is coated with a standard CCP antigen overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: A constant concentration of anti-CCP antibody is pre-incubated with serial dilutions of cBu-Cit-GAL-02-221 or a standard CCP for 30 minutes. This mixture is then added to the coated plate and incubated for 1 hour.
-
Washing: The plate is washed as described in step 2.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary anti-CCP antibody is added and incubated for 1 hour.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Stopping and Reading: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. The IC50 value is calculated from the resulting dose-response curve.
This technique measures the binding affinity and kinetics of cBu-Cit-GAL-02-221 to galectins.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated.
-
Ligand Immobilization: Recombinant human Galectin-1 or Galectin-3 is immobilized on the chip surface.
-
Analyte Injection: Serial dilutions of cBu-Cit-GAL-02-221 in a running buffer are injected over the chip surface.
-
Data Collection: The change in the refractive index at the surface is monitored in real-time to generate sensorgrams.
-
Regeneration: The chip surface is regenerated with a suitable buffer to remove the bound analyte.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
This assay assesses the ability of cBu-Cit-GAL-02-221 to induce apoptosis in a T-cell line, potentially through a galectin-mediated pathway.
-
Cell Culture: Jurkat T-cells are cultured in appropriate media.
-
Treatment: Cells are treated with cBu-Cit-GAL-02-221, a vehicle control, or a positive control (e.g., recombinant Galectin-1) at a specified concentration for 24 hours.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Visualizations
Caption: Hypothetical signaling pathway for cBu-Cit-GAL-02-221-induced T-cell apoptosis.
Caption: Workflow for the competitive ELISA to determine anti-CCP antibody binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic synthesis of non-natural trisaccharides and galactosides; Insights of their interaction with galectins as a function of their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to cBu-Cit-PROTAC BRD4 Degrader-5: A Novel Bivalent Degrader for Targeted Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a potent and versatile proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the epigenetic reader protein BRD4. This technical guide provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in research settings. The information presented herein is intended to empower researchers in the fields of oncology, epigenetics, and drug discovery to effectively utilize this compound for advancing our understanding of BRD4 biology and developing novel therapeutic strategies.
Introduction
Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical targets in cancer therapy due to their role in regulating the transcription of key oncogenes such as c-MYC.[1][2] Traditional small-molecule inhibitors have demonstrated clinical potential, but their efficacy can be limited by the need for sustained target occupancy. PROTACs offer an alternative therapeutic modality by hijacking the cell's ubiquitin-proteasome system to induce the catalytic degradation of target proteins.[1][3]
This compound is a heterobifunctional molecule that links a BRD4-binding moiety to a ligand for an E3 ubiquitin ligase.[4][5] This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] Notably, this degrader has been shown to be effective in both HER2-positive and HER2-negative breast cancer cell lines and is designed for potential conjugation to antibodies to form PROTAC-antibody conjugates (PACs), enabling targeted delivery to specific cell types.[4][5]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, which can be visualized as a catalytic cycle.
Figure 1: Mechanism of Action for this compound.
The process begins with the PROTAC molecule simultaneously binding to a BRD4 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of BRD4. The resulting poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another round of degradation, highlighting its catalytic nature.
Quantitative Data
The efficacy of this compound has been characterized by its ability to induce BRD4 degradation and inhibit cell proliferation in various cancer cell lines. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value | Time Point |
| DC₅₀ (Degradation) | Breast Cancer (HER2+) | Data not available | Not specified |
| DC₅₀ (Degradation) | Breast Cancer (HER2-) | Data not available | Not specified |
| Dₘₐₓ (Degradation) | Breast Cancer (HER2+) | Data not available | Not specified |
| Dₘₐₓ (Degradation) | Breast Cancer (HER2-) | Data not available | Not specified |
| IC₅₀ (Viability) | Breast Cancer (HER2+) | Data not available | Not specified |
| IC₅₀ (Viability) | Breast Cancer (HER2-) | Data not available | Not specified |
Table 1: BRD4 Degradation and Anti-proliferative Activity of this compound. Note: Specific quantitative data from primary literature for this exact compound is not publicly available at this time. The table structure is provided as a template for when such data becomes accessible.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for BRD4 Degradation
This protocol is designed to quantify the extent of BRD4 protein degradation following treatment with the PROTAC.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of this compound for the desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control and then to the vehicle control to determine the percentage of remaining BRD4 protein.
Figure 2: Experimental Workflow for Western Blotting Analysis.
Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Breast cancer cell lines
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC₅₀ value.
Signaling Pathways and Downstream Effects
Degradation of BRD4 by this compound is expected to have significant effects on downstream signaling pathways, primarily through the downregulation of BRD4-dependent transcripts.
Figure 3: Downstream Signaling Effects of BRD4 Degradation.
The most well-characterized downstream effect of BRD4 inhibition or degradation is the suppression of the c-MYC oncogene.[1] BRD4 is essential for the transcriptional elongation of c-MYC, and its removal leads to a rapid decrease in c-MYC protein levels. This, in turn, results in cell cycle arrest and apoptosis. Additionally, BRD4 regulates other pro-survival genes such as PIM1 and BCL-2, which are also downregulated upon BRD4 degradation, further contributing to the anti-proliferative effects.
Conclusion
This compound is a valuable research tool for investigating the biological functions of BRD4 and for exploring the therapeutic potential of targeted protein degradation. Its efficacy in breast cancer cell lines and its design for antibody conjugation make it a particularly interesting compound for the development of next-generation cancer therapies. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this PROTAC in their studies and contribute to the growing field of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nanoformulation of BRD4-Degrading PROTAC: Improving Druggability To Target the 'Undruggable' MYC in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: cBu-Cit-PROTAC BRD4 Degrader-5
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the cBu-Cit-PROTAC BRD4 Degrader-5, a potent degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document is intended for researchers, scientists, and drug development professionals.
Core Concepts and Structure
This compound, also known as cBu-Cit-GAL-02-221, is a proteolysis-targeting chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound consists of three key components:
-
A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase: This moiety recruits the VHL E3 ligase complex.
-
A ligand for BRD4: This part of the molecule binds to the bromodomains of the BRD4 protein.
-
A linker: This connects the VHL ligand and the BRD4 ligand, optimizing the formation of a stable ternary complex between BRD4 and the VHL E3 ligase.
The chemical formula for this compound is C₇₉H₉₉ClN₁₆O₁₆S₂.[1]
Synthesis
A detailed, step-by-step synthesis protocol for this compound has not been made publicly available in the analyzed literature. However, the general synthesis of such PROTACs involves the individual synthesis of the VHL ligand, the BRD4 ligand, and the linker, followed by their sequential coupling. The synthesis of similar VHL-based BRD4 PROTACs often involves multi-step organic chemistry procedures, including peptide couplings, click chemistry, or other cross-linking reactions to connect the different components.
Mechanism of Action and Signaling Pathway
This compound functions by inducing the degradation of BRD4. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes such as c-MYC. By degrading BRD4, this PROTAC can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells. The degrader has been shown to be effective in both HER2 positive and negative breast cancer cell lines.[2][3]
The mechanism of action involves the formation of a ternary complex between BRD4, the PROTAC, and the VHL E3 ligase. This proximity induces the VHL ligase to polyubiquitinate BRD4, marking it for degradation by the 26S proteasome.
Biological Activity and Quantitative Data
While specific quantitative data such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) for this compound are not available in the public domain, it is described as a potent degrader of BRD4. This molecule can be conjugated to an antibody to form a PROTAC-Antibody Conjugate (PAC), enabling targeted delivery to cancer cells.[2][3]
For general VHL-based BRD4 degraders, the following table summarizes typical quantitative data that would be determined.
| Parameter | Description | Typical Values |
| BRD4 BD1 Binding Affinity (Kd) | Equilibrium dissociation constant for binding to the first bromodomain of BRD4. | 1-100 nM |
| BRD4 BD2 Binding Affinity (Kd) | Equilibrium dissociation constant for binding to the second bromodomain of BRD4. | 1-100 nM |
| VHL Binding Affinity (Kd) | Equilibrium dissociation constant for binding to the VHL E3 ligase. | 1-500 nM |
| BRD4 Degradation DC₅₀ | Concentration of the PROTAC required to degrade 50% of the target protein. | 0.1-50 nM |
| BRD4 Degradation Dₘₐₓ | Maximum percentage of target protein degradation achieved. | >90% |
| Cellular Proliferation IC₅₀ | Concentration of the PROTAC that inhibits 50% of cancer cell proliferation. | 1-100 nM |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not publicly available. However, standard methodologies for characterizing PROTACs would include the following:
Western Blotting for BRD4 Degradation
This experiment is performed to quantify the extent of BRD4 degradation in cancer cells following treatment with the PROTAC.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., HER2 positive or negative breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BRD4. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the band intensities and determine the percentage of BRD4 degradation relative to the vehicle control.
References
The Role of BRD4 in Cancer Progression: A Technical Guide
Executive Summary: Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers, has emerged as a critical regulator of gene expression and a pivotal player in the progression of numerous cancers.[1][2] BRD4 functions by binding to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to promoters and super-enhancers to drive the expression of key oncogenes, including c-Myc.[3][4] Its overexpression is linked to a variety of malignancies and is often associated with poor prognosis.[5][6] This central role in maintaining oncogenic transcriptional programs has established BRD4 as a compelling therapeutic target.[7][8] Small-molecule inhibitors targeting BRD4 have shown significant anti-tumor activity in preclinical models, and several are in clinical development.[4][7] This document provides an in-depth technical overview of BRD4's function in cancer, key signaling pathways, quantitative data on its inhibition, and detailed experimental protocols for its study.
Introduction to BRD4
BRD4 is a transcriptional and epigenetic regulator that is essential for normal cellular processes, including cell cycle progression and development.[6][9] As a member of the BET family, it is characterized by the presence of two tandem bromodomains (BD1 and BD2) at its N-terminus, which specifically recognize and bind to acetylated lysine residues on histone tails.[9][10] This interaction serves as a scaffold to recruit transcriptional regulatory complexes to chromatin.[6][11] BRD4 also possesses an extra-terminal (ET) domain and a C-terminal motif (CTM) that mediate protein-protein interactions, including with the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][8] Dysregulation of BRD4's function, often through overexpression or fusion events (e.g., BRD4-NUT in midline carcinoma), is a key driver in many cancers.[1][6]
BRD4's Mechanism of Action in Transcriptional Regulation
BRD4's primary role is to link chromatin state to active gene transcription. It localizes to active promoters and enhancers—particularly large clusters of enhancers known as super-enhancers (SEs)—that drive the expression of lineage-specific and oncogenic genes.[9][12]
The mechanism involves several key steps:
-
Chromatin Recognition: The tandem bromodomains (BD1 and BD2) of BRD4 recognize and bind to acetylated histones (H3 and H4), tethering it to active chromatin regions.[4][13]
-
Recruitment of P-TEFb: Through its C-terminal domain, BRD4 recruits the P-TEFb complex, which consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1.[2][8]
-
RNA Polymerase II Activation: Once recruited, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II).[2] This phosphorylation event releases RNA Pol II from a paused state in the promoter-proximal region, enabling productive transcriptional elongation to proceed.[14]
By facilitating this process at key oncogenes, BRD4 acts as a master regulator of the transcriptional programs that sustain cancer cell proliferation and survival.[4]
The Role of BRD4 in Cancer Progression
BRD4 is overexpressed in a wide array of malignancies, including breast cancer, melanoma, ovarian cancer, and various hematological cancers.[1][5] Its elevated expression often correlates with more aggressive disease and poorer patient outcomes.[15]
Key Oncogenic Signaling Pathways
BRD4 drives cancer progression by regulating critical signaling pathways.
-
The BRD4-MYC Axis: One of the most well-characterized roles of BRD4 is the regulation of the MYC oncogene.[4] Cancer cells often exhibit a dependency on continuous MYC expression, a state known as "transcriptional addiction".[16] BRD4 localizes to super-enhancers that control MYC transcription, and inhibition of BRD4 leads to a rapid downregulation of MYC, resulting in cell cycle arrest and apoptosis.[4][17]
-
NF-κB Signaling: BRD4 acts as a necessary coactivator for the inflammatory transcription program driven by Nuclear Factor-kappa B (NF-κB).[3][9] It achieves this by binding to acetylated RelA, a key component of the NF-κB complex, thereby promoting the expression of pro-inflammatory and anti-apoptotic genes.[9]
-
Jagged1/Notch1 Signaling: In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1 (JAG1), a ligand for the Notch1 receptor.[18][19] This BRD4/Jagged1/Notch1 signaling axis is critical for promoting cancer cell migration, invasion, and metastasis.[18][19]
-
DNA Damage Repair: Beyond transcription, BRD4 plays a role in maintaining genomic stability by participating in the DNA damage response.[3][20] It is recruited to sites of DNA damage and helps control the activation of DNA damage checkpoints.[9][20]
Distinct Roles of BRD4 Isoforms
The BRD4 gene produces two primary isoforms through alternative splicing: a long form (BRD4-L) and a short form (BRD4-S).[21] These isoforms can have distinct and sometimes opposing functions in cancer. For instance, in some breast cancer models, BRD4-S is considered oncogenic, while BRD4-L acts as a tumor suppressor.[15][22] In embryonal rhabdomyosarcoma, BRD4-L plays an oncogenic role by inhibiting differentiation, whereas depletion of BRD4-S promotes metastasis.[21][23] This isoform-specific activity complicates the therapeutic application of pan-BET inhibitors.[21]
References
- 1. news-medical.net [news-medical.net]
- 2. Uncovering BRD4 hyperphosphorylation associated with cellular transformation in NUT midline carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Generation of a Cellular Reporter for Functional BRD4 Inhibition [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genesandcancer.com [genesandcancer.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. scilit.com [scilit.com]
- 21. BRD4 isoforms have distinct roles in tumour progression and metastasis in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Opposing Functions of BRD4 Isoforms in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to PROTAC Technology for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and BRD4 as a Target
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the target protein by hijacking the cell's own ubiquitin-proteasome system.[2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has become a prime therapeutic target in various diseases, particularly cancer.[2][5] BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to regulate the expression of key oncogenes, most notably c-Myc.[5][6][7] Its overexpression is associated with numerous cancers, making its removal a compelling therapeutic strategy.[2][7] PROTACs that target BRD4 offer a powerful alternative to traditional BET inhibitors by inducing its complete degradation, which can lead to a more profound and sustained biological response.[2][8]
Core Mechanism of Action
The fundamental mechanism of a BRD4-targeting PROTAC involves the formation of a ternary complex between BRD4, the PROTAC molecule, and an E3 ubiquitin ligase.[9] This process effectively brings the E3 ligase into close proximity with BRD4, a protein it would not normally interact with. The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. This polyubiquitination serves as a molecular flag, signaling the proteasome to recognize and degrade the BRD4 protein.
The choice of E3 ligase is a critical aspect of PROTAC design. The most commonly recruited E3 ligases for BRD4 degradation are von Hippel-Lindau (VHL) and Cereblon (CRBN).[9][10] However, recent research has expanded the repertoire of usable E3 ligases to include DCAF11, DCAF15, KEAP1, and RNF4, among others.[11] The selection of the E3 ligase can influence the degradation efficacy, selectivity, and potential for off-target effects.[9]
Key BRD4-Targeting PROTACs
Several potent and well-characterized PROTACs have been developed to target BRD4. These include:
-
MZ1 : A VHL-based PROTAC that demonstrates preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[8][12] It conjugates the pan-BET inhibitor JQ1 to a VHL ligand.[12]
-
dBET1 : A CRBN-recruiting PROTAC that also utilizes JQ1 as the BRD4 binding moiety.[13][14]
-
ARV-771 : A potent VHL-based BET degrader that induces degradation of BRD2, BRD3, and BRD4.[15][16][17]
-
ARV-825 : A CRBN-recruiting PROTAC that has shown significant anti-proliferative effects in various cancer cell lines.[18]
-
L134 (22a) : A novel PROTAC that recruits the DCAF11 E3 ligase and has demonstrated potent BRD4 degradation.[19][20]
Quantitative Data on BRD4 PROTACs
The efficacy of BRD4 PROTACs is typically quantified by their half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that results in 50% degradation of the target protein, and their half-maximal inhibitory concentration (IC50) for cell viability.[1][2]
| PROTAC | E3 Ligase | Cell Line | DC50 | IC50 | Binding Affinity (Kd) | Reference(s) |
| ARV-771 | VHL | 22Rv1 (CRPC) | < 5 nM (for BRD2/3/4) | - | BRD4(1): 9.6 nM, BRD4(2): 7.6 nM | [16][17][21] |
| HepG2, Hep3B (HCC) | ~100 nM | 250-500 nM | [22] | |||
| MZ1 | VHL | H661 | 8 nM | - | BRD4(BD1): 39 nM, BRD4(BD2): 15 nM | [23] |
| VHL | H838 | 23 nM | - | |||
| VHL | HeLa | - | - | BRD4(BD2) to VCB: 15 nM (binary) | [8] | |
| VHL | Mv4-11 (AML) | - | pEC50 = 7.6 | [6] | ||
| dBET1 | CRBN | MV4;11 (AML) | EC50 = 430 nM | 0.14 µM | - | [13][14][24] |
| L134 (22a) | DCAF11 | - | 7.36 nM | - | - | [19][20] |
| Compound 22f | - | RS4;11 | Degradation at 0.5-1.0 µM | 27.6 ± 1.6 nM | 9.4 ± 0.6 nM | [25] |
| PROTAC 1 | CRBN | Burkitt's lymphoma (BL) cells | < 1 nM | - | - | [26] |
Signaling Pathways and Experimental Workflows
The degradation of BRD4 by PROTACs has significant downstream effects on cellular signaling pathways. A primary consequence is the downregulation of the proto-oncogene c-Myc, a key driver of cell proliferation and survival.[6][26] This leads to cell cycle arrest and apoptosis in cancer cells.[18][22]
The evaluation of a BRD4-targeting PROTAC typically follows a standardized experimental workflow to characterize its efficacy and mechanism of action.
Detailed Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method to assess the degradation of BRD4 in cells treated with a PROTAC.[1][27]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[27] Treat the cells with a range of concentrations of the BRD4 PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours).[9] Include a vehicle control (e.g., DMSO).[27]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[1] Add lysis buffer to each well, scrape the cells, and collect the lysate.[1][27]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[1] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against BRD4 (diluted in blocking buffer) overnight at 4°C.[1] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Repeat the process for the loading control antibody.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of BRD4 is mediated by the ubiquitin-proteasome system.[28]
Materials:
-
Cells treated with PROTAC as described above
-
Lysis buffer (as for Western Blot)
-
Antibody against BRD4 for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blot detection
-
Wash buffer
-
Elution buffer
Methodology:
-
Cell Lysis: Lyse the PROTAC-treated cells as described in the Western Blot protocol.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BRD4 antibody to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down the complex.
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads using an elution buffer.
-
Western Blot: Analyze the eluted samples by Western blotting as described above, using an anti-ubiquitin antibody to detect polyubiquitinated BRD4. An increase in the high molecular weight smear upon PROTAC treatment indicates successful ubiquitination of BRD4.[28]
Cell Viability Assay
This assay measures the effect of BRD4 degradation on cell proliferation and survival.[2]
Materials:
-
Cells and culture medium
-
Opaque-walled 96-well plates
-
PROTAC compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Plate-reading luminometer or spectrophotometer
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.[2] Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the BRD4 PROTAC to the wells. Include a vehicle control.[2]
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]
-
Assay:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate at room temperature.[2]
-
For MTT: Add MTT solution to each well and incubate. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.[29]
-
-
Data Acquisition: Record the luminescence or absorbance using a plate-reading luminometer or spectrophotometer.[2]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Generate a dose-response curve to determine the IC50 value.[2]
Conclusion and Future Directions
PROTAC technology represents a paradigm shift in targeted therapy, moving beyond simple inhibition to induced protein degradation. BRD4-targeting PROTACs have demonstrated significant preclinical efficacy in various cancer models, validating BRD4 as a critical therapeutic target. The continued development of novel PROTACs with improved potency, selectivity, and pharmacokinetic properties holds immense promise for the treatment of cancer and other diseases. As of early 2025, several PROTAC drug candidates are undergoing clinical trials, signaling a new era in precision medicine.[30] Future research will likely focus on expanding the repertoire of E3 ligases, overcoming resistance mechanisms, and exploring the therapeutic potential of PROTACs in a wider range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 8. Pardon Our Interruption [opnme.com]
- 9. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 25. Design and synthesis of novel bispecific molecules for inducing BRD4 protein degradation [journal.hep.com.cn]
- 26. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Ubiquitination Assay - Profacgen [profacgen.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
An In-Depth Technical Guide to the cBu-Cit Moiety in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has witnessed the rapid emergence of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of the linker profoundly influences the physicochemical properties, efficacy, and selectivity of the PROTAC. This technical guide focuses on the cBu-Cit moiety , a specialized linker component that has garnered interest in the development of next-generation protein degraders.
The cBu-Cit moiety is a dipeptide-like structure composed of cyclobutane-1,1-dicarboxamide (cBu) and citrulline (Cit) .[1] It was originally developed as a highly specific, cathepsin B-cleavable linker for antibody-drug conjugates (ADCs) and has been ingeniously adapted for use in PROTACs.[1][2][3][4] In the context of PROTACs, particularly those designed for targeted delivery via antibody conjugation (forming PROTAC-Antibody Conjugates or PACs), the cBu-Cit linker can be cleaved by lysosomal proteases like cathepsin B, releasing the active PROTAC inside the target cell.[1] This guide provides a comprehensive overview of the cBu-Cit moiety, including its structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization.
The Role and Mechanism of the cBu-Cit Moiety in PROTACs
The primary function of the cBu-Cit moiety in certain PROTAC designs is to facilitate targeted delivery and conditional activation. When incorporated into a PROTAC-Antibody Conjugate (PAC), the antibody directs the entire construct to cells expressing a specific surface antigen. Upon internalization, the PAC is trafficked to the lysosome, where the high concentration of proteases, particularly cathepsin B, cleaves the cBu-Cit linker.[1] This cleavage event releases the PROTAC payload, allowing it to engage its intracellular target protein and the E3 ubiquitin ligase, thereby initiating the degradation cascade.
The signaling pathway for a cBu-Cit-containing PROTAC delivered via a PAC can be visualized as follows:
Signaling Pathway of a cBu-Cit PROTAC-Antibody Conjugate
Quantitative Data for cBu-Cit Containing PROTACs
The following tables summarize key quantitative data for cBu-Cit-containing PROTACs targeting the bromodomain-containing protein 4 (BRD4). The data is extracted from the foundational study by Dragovich et al. (2021) in the Journal of Medicinal Chemistry, which explored these molecules as payloads for antibody-drug conjugates.
Table 1: In Vitro Degradation of BRD4 by cBu-Cit-PROTACs
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| cBu-Cit-GAL-02-221 | BRD4 | HER2 positive and negative breast cancer cell lines | Data not specified in publicly available abstracts | Data not specified in publicly available abstracts | VHL |
| GNE-987 (related degrader) | BRD4 | EOL-1 AML cells | Picomolar range | Not specified | Not specified |
Note: Specific DC50 and Dmax values for cBu-Cit-GAL-02-221 are not detailed in the readily available literature abstracts. The primary research article should be consulted for precise figures.
Table 2: Pharmacokinetic Properties of Antibody-PROTAC Conjugates
| Conjugate | Target Antigen | In Vivo Model | Half-life | Key Findings |
| Antibody-cBu-Cit-PROTAC | HER2 | Xenograft mouse models | Not specified | Antigen-dependent delivery and anti-proliferative effects |
Note: Detailed pharmacokinetic parameters for specific cBu-Cit-PROTACs are often part of extensive preclinical data packages and may not be fully publicly disclosed. The provided information reflects the general findings from the proof-of-concept studies.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of cBu-Cit-containing PROTACs. The following sections provide methodologies for key experiments.
Synthesis of a cBu-Cit-Containing PROTAC
The synthesis of a PROTAC with a cBu-Cit linker involves a multi-step process, typically culminating in the coupling of the target-binding ligand and the E3 ligase ligand to the linker.
General Synthesis Workflow for a cBu-Cit PROTAC
A detailed protocol for the synthesis of specific cBu-Cit PROTACs can be found in the supporting information of the primary literature, such as Dragovich et al., J. Med. Chem. 2021.
In Vitro Protein Degradation Assay (Western Blot)
This protocol describes the assessment of target protein degradation in cultured cells upon treatment with a cBu-Cit-containing PROTAC.[5]
Materials:
-
Cell line of interest (e.g., HER2-positive breast cancer cell line for PACs)
-
cBu-Cit-PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the cBu-Cit-PROTAC or DMSO for the desired time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell method to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7][8][9][10]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
cBu-Cit-PROTAC
-
Opti-MEM® I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Equilibrate the cells with the HaloTag® NanoBRET™ 618 ligand.
-
Treat the cells with a serial dilution of the cBu-Cit-PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
-
Signal Detection:
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background signal from vehicle-treated cells.
-
Plot the corrected BRET ratio against the PROTAC concentration to determine the potency of ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of the target protein mediated by the PROTAC.[11][12][13]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
cBu-Cit-PROTAC
-
SDS-PAGE and Western blotting reagents (as described above)
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Add the cBu-Cit-PROTAC at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-90 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the reaction products by Western blotting, probing for the target protein and ubiquitin to detect higher molecular weight ubiquitinated species.
-
Experimental Workflow for cBu-Cit PROTAC Characterization
Conclusion
The cBu-Cit moiety represents an innovative linker technology in the design of PROTACs, particularly for targeted delivery applications such as PROTAC-Antibody Conjugates. Its cathepsin B-cleavable nature allows for controlled release of the active PROTAC within target cells, potentially enhancing therapeutic efficacy and reducing off-target effects. The successful application of this linker in degrading BRD4 highlights its potential for broader use in the development of novel protein degraders. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working with or considering the use of the cBu-Cit moiety in their targeted protein degradation strategies. Further exploration of this and other advanced linker technologies will undoubtedly continue to drive the evolution of the PROTAC field.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.co.jp [promega.co.jp]
- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cBu-Cit-PROTAC BRD4 Degrader-5 - Immunomart [immunomart.com]
In Vitro Characterization of cBu-Cit-PROTAC BRD4 Degrader-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of the cBu-Cit-PROTAC BRD4 Degrader-5, also identified as cBu-Cit-GAL-02-221. This molecule is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the epigenetic reader protein BRD4. It is of particular interest due to its potential for conjugation to antibodies, forming PROTAC-Antibody Conjugates (PACs) for targeted delivery. This document outlines the fundamental mechanism of action, offers detailed experimental protocols for characterization, and presents the downstream effects of BRD4 degradation.
Note on Data Availability: As of the latest available information, specific quantitative in vitro characterization data (e.g., IC50, DC50, Dmax) for this compound is not publicly available in scientific literature or patent databases. To provide a valuable reference for researchers in the field, this guide includes representative data from well-characterized BRD4 PROTACs to illustrate the expected performance metrics.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate BRD4 protein. It is composed of three key components: a ligand that binds to the bromodomains of BRD4, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The "cBu-Cit" component suggests a linker structure that can be utilized for conjugation, notably to antibodies, to create PACs for targeted protein degradation in specific cell types, such as HER2-positive and negative breast cancer cells.[1][2][3]
Mechanism of Action
The mechanism of action for this compound follows the established paradigm for PROTACs. By simultaneously binding to BRD4 and an E3 ligase, the degrader facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single molecule of the degrader to induce the degradation of multiple BRD4 protein molecules.
Quantitative Data on BRD4 Degraders (Representative)
While specific data for this compound is unavailable, the following tables present typical in vitro characterization data for other well-studied BRD4 PROTACs to provide a comparative context for researchers.
Table 1: Representative Binding Affinities of BRD4 PROTAC Components
| Compound | Target | Assay | IC50 (nM) |
| JQ1 (BRD4 Ligand) | BRD4 (BD1) | TR-FRET | ~50 |
| VHL Ligand | VHL E3 Ligase | SPR | ~200 |
| CRBN Ligand | Cereblon E3 Ligase | ITC | ~1000 |
Table 2: Representative In Vitro Degradation Potency of BRD4 PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Time (h) |
| dBET1 | MOLM-13 | 0.8 | >95 | 18 |
| ARV-825 | RS4;11 | 0.47 | >95 | 24 |
| MZ1 | HeLa | ~10 | >90 | 6 |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of protein degradation.
Experimental Protocols for In Vitro Characterization
The following are detailed, generalized protocols for the in vitro characterization of BRD4 PROTACs like this compound.
Western Blot for BRD4 Degradation
This is the primary assay to quantify the extent of target protein degradation.
Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HER2-positive or negative breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against BRD4. Use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary HRP-conjugated antibody and detect using a chemiluminescent substrate.
-
Analysis: Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Cell Viability Assay
This assay determines the functional consequence of BRD4 degradation on cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®) to the wells.
-
Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.
-
Analysis: Calculate the IC50 value for cell growth inhibition.
Downstream Signaling Pathways Affected by BRD4 Degradation
BRD4 is a critical transcriptional co-activator. Its degradation leads to the downregulation of key oncogenes and cell cycle regulators. The most prominent target of BRD4 is the MYC oncogene. Degradation of BRD4 leads to the suppression of MYC transcription, which in turn affects a multitude of downstream processes including cell proliferation, metabolism, and survival.
Conclusion
This compound represents a promising tool for targeted protein degradation, particularly with its potential for antibody conjugation to enhance cell-type specificity. While specific in vitro characterization data for this molecule is not yet in the public domain, the established methodologies and expected outcomes for BRD4 degraders provide a solid framework for its evaluation. Researchers investigating this molecule should focus on quantifying its degradation efficiency (DC50 and Dmax) and assessing its impact on cell viability and downstream BRD4-dependent signaling pathways. The protocols and representative data provided in this guide serve as a valuable resource for initiating and interpreting such studies.
References
Methodological & Application
Application Notes and Protocols for cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the Bromodomain and Extra-Terminal (BET) protein BRD4.[1][2][3] BRD4 is a key epigenetic reader protein implicated in the regulation of oncogenes such as c-Myc, making it a compelling target in oncology.[4] This PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[5] this compound has been shown to effectively degrade BRD4 in both HER2 positive and negative breast cancer cell lines and can be conjugated to antibodies to form PROTAC-antibody conjugates (PACs).[1][2][3]
These application notes provide detailed experimental protocols for the characterization of this compound, including its effects on cell viability, BRD4 protein degradation, and mechanism of action.
Data Presentation
Table 1: Representative Cellular Activity of BRD4 PROTAC Degraders
| Parameter | Cell Line | Value | Reference Compound |
| DC50 (BRD4 Degradation) | MDA-MB-231 | 5 - 50 nM | dBET1 |
| IC50 (Cell Viability) | MDA-MB-231 | 10 - 100 nM | dBET1 |
| DC50 (BRD4 Degradation) | THP-1 | 1 - 20 nM | ARV-825 |
| IC50 (Cell Viability) | THP-1 | 5 - 50 nM | ARV-825 |
Note: DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits a biological process (e.g., cell proliferation) by 50%. These values are illustrative and the actual values for this compound should be determined experimentally.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the BRD4 protein. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of the PROTAC to induce the degradation of multiple BRD4 protein molecules.
Caption: Mechanism of BRD4 degradation by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Cell Culture and Treatment
Objective: To prepare cells for subsequent assays.
Materials:
-
Human breast cancer cell lines (e.g., MDA-MB-231, SK-BR-3)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Protocol:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
For experiments, seed cells in appropriate plates (e.g., 6-well for Western blot, 96-well for viability assays) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at a concentration equal to the highest concentration of the PROTAC treatment.
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours for Western blot; 72 hours for cell viability).
Caption: General workflow for cell culture and treatment with the PROTAC.
Western Blot Analysis for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein following treatment with the PROTAC.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Ubiquitination Assay (Co-Immunoprecipitation)
Objective: To demonstrate that BRD4 degradation is mediated by ubiquitination.
Materials:
-
Lysis buffer (e.g., denaturing buffer with 1% SDS)
-
Protein A/G agarose (B213101) beads
-
Anti-BRD4 antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
Protocol:
-
Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 3-5x DC50) for a shorter time (e.g., 2-6 hours).
-
Lyse cells in a denaturing buffer to disrupt protein-protein interactions.
-
Dilute the lysate with a non-denaturing buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an anti-BRD4 antibody overnight at 4°C to immunoprecipitate BRD4.
-
Capture the immune complexes with Protein A/G agarose beads.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated BRD4.
Caption: Logical relationship of key experiments for PROTAC characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cBu-Cit-PROTAC BRD4 Degrader-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. cBu-Cit-PROTAC BRD4 Degrader-5 is a novel heterobifunctional molecule designed to selectively target Bromodomain-containing protein 4 (BRD4) for degradation. BRD4, an epigenetic reader, plays a crucial role in regulating the transcription of key oncogenes such as c-Myc, making it a prime target in cancer research. These application notes provide detailed protocols for the use of this compound in a cell culture setting to assess its efficacy in downregulating BRD4 protein levels.
Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This induced proximity facilitates the polyubiquitination of BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins, leading to a sustained downstream effect on gene transcription and cell proliferation.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for well-characterized BRD4 PROTACs to serve as a benchmark for experimental design and data interpretation.
Table 1: Representative Degradation and Anti-proliferative Activity of BRD4 PROTACs in Various Cell Lines
| PROTAC Compound | Cell Line | DC50 (nM) | IC50 (nM) | Time Point (h) |
| dBET6 | HepG2 | 23.32 | Not Reported | 8 |
| MZ1 | MDA-MB-231 | ~10 | ~100 | 24 |
| ARV-771 | 22Rv1 | <1 | 4.7 | 18 |
DC50: Concentration required for 50% degradation of the target protein. IC50: Concentration required for 50% inhibition of cell viability. Data is compiled from various sources for illustrative purposes.
Table 2: Recommended Antibody and Reagent Information for Western Blot Analysis
| Reagent | Supplier (Example) | Catalog # (Example) | Dilution |
| Primary Antibody: Anti-BRD4 | Abcam | ab128874 | 1:1000 |
| Primary Antibody: Anti-GAPDH | Cell Signaling Technology | 2118 | 1:1000 |
| HRP-conjugated Secondary Antibody | Bio-Rad | 1706515 | 1:5000 |
| Protease Inhibitor Cocktail | Roche | 11836170001 | As per manufacturer |
| Phosphatase Inhibator Cocktail | Roche | 04906837001 | As per manufacturer |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Application Note: Monitoring BRD4 Degradation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for assessing the degradation of Bromodomain-containing protein 4 (BRD4) using Western blot analysis. This technique is crucial for the characterization of compounds designed to induce protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers that play a key role in the regulation of gene transcription.[1] Their involvement in the expression of oncogenes like c-Myc makes them attractive therapeutic targets in cancer research.[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] A typical BRD4-targeting PROTAC consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[2][3] This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[2][3]
Western blotting is a fundamental technique to qualitatively and quantitatively measure the extent of BRD4 degradation following treatment with a potential degrader.[3]
Signaling Pathway of PROTAC-Mediated BRD4 Degradation
PROTACs facilitate the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules to BRD4, leading to its subsequent recognition and degradation by the proteasome. The downstream effect is the downregulation of BRD4-dependent gene expression.[2]
References
Application Notes and Protocols for cBu-Cit-PROTAC BRD4 Degrader-5 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for generating a dose-response curve for the cBu-Cit-PROTAC BRD4 Degrader-5, a targeted protein degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the Bromodomain-containing protein 4 (BRD4). The following protocols and data are derived from established methodologies and available research.
Mechanism of Action
This compound is a heterobifunctional molecule designed to specifically induce the degradation of BRD4. It consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties. By simultaneously binding to both BRD4 and VHL, the PROTAC facilitates the formation of a ternary complex. This proximity enables the VHL E3 ligase to polyubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BRD4, a key regulator of oncogene transcription, leads to downstream anti-proliferative effects in cancer cells.
Signaling Pathway of this compound
Application Notes and Protocols for Cell Viability Assay with cBu-Cit-PROTAC BRD4 Degrader-5
For Research Use Only.
Introduction
cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the Bromodomain-containing protein 4 (BRD4).[1][2] BRD4 is an epigenetic reader protein that plays a critical role in the transcriptional regulation of key oncogenes, such as c-MYC. Its involvement in various cancers, including breast cancer, makes it a compelling therapeutic target. This PROTAC functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This targeted degradation leads to the suppression of downstream oncogenic signaling pathways and inhibition of cancer cell proliferation. These application notes provide a comprehensive guide for assessing the cell viability of cancer cell lines upon treatment with this compound.
Signaling Pathway and Mechanism of Action
BRD4 acts as a scaffold protein at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of genes critical for cancer cell growth and survival. The this compound hijacks the cell's ubiquitin-proteasome system to eliminate BRD4. The PROTAC molecule forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, including c-MYC, resulting in cell cycle arrest and apoptosis.
Data Presentation
While specific quantitative data for this compound is not available in the public domain at the time of this writing, the following tables provide a template for how to present such data once obtained. For illustrative purposes, representative data for other potent BRD4 degraders are included.
Table 1: Representative BRD4 Degradation (DC₅₀) Data
| Cell Line | Compound | DC₅₀ (nM) | Time Point (hours) |
| Breast Cancer (e.g., MCF-7) | This compound | Data not available | 24 |
| Breast Cancer (e.g., MDA-MB-231) | This compound | Data not available | 24 |
| Bladder Cancer (5637) | QCA570 (for comparison) | ~1 | 9 |
| Leukemia (RS4;11) | QCA570 (for comparison) | <1 | 2 |
Table 2: Representative Antiproliferative Activity (IC₅₀) Data
| Cell Line | Compound | IC₅₀ (nM) | Time Point (hours) |
| Breast Cancer (e.g., MCF-7) | This compound | Data not available | 72 |
| Breast Cancer (e.g., MDA-MB-231) | This compound | Data not available | 72 |
| Bladder Cancer (5637) | QCA570 (for comparison) | 3.5 | 72 |
| Leukemia (MOLM-13) | QCA570 (for comparison) | 0.2 | 72 |
Experimental Protocols
The following are detailed protocols for assessing cell viability in response to treatment with this compound. Two common methods are described: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Workflow
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the degrader in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO in culture medium).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the degrader or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control wells (which represents 100% viability).
-
Plot the percentage of cell viability against the log of the degrader concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, which is directly proportional to the number of viable cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use white, opaque-walled 96-well plates to minimize background luminescence.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the degrader concentration to determine the IC₅₀ value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal-to-noise ratio | Cell density is too low or too high, incubation time is too short. | Optimize cell seeding density and incubation time for your specific cell line. |
| Inconsistent IC₅₀ values | Issues with compound dilution, cell passage number, or assay conditions. | Prepare fresh compound dilutions for each experiment. Use cells within a consistent passage number range. Standardize all assay parameters. |
| High background in CellTiter-Glo® assay | Contamination of reagents or medium, long exposure to light. | Use sterile techniques. Protect the CellTiter-Glo® reagent from light. |
Conclusion
This compound presents a promising strategy for targeting BRD4 in cancer. The protocols outlined in these application notes provide a robust framework for evaluating its efficacy in reducing cell viability in relevant cancer cell lines. Careful optimization of experimental parameters, such as cell density and incubation times, is crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for cBu-Cit-PROTAC BRD4 Degrader-5 in Breast Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
cBu-Cit-PROTAC BRD4 Degrader-5 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) protein BRD4. It is a heterobifunctional molecule designed to induce the degradation of BRD4 through the ubiquitin-proteasome system. This PROTAC (Proteolysis Targeting Chimera) has demonstrated efficacy in both HER2-positive and HER2-negative breast cancer cell lines.[1][2][3] By degrading BRD4, a key epigenetic reader and transcriptional regulator, this compound offers a powerful tool for studying the biological functions of BRD4 and presents a potential therapeutic strategy for breast cancer. BRD4 is known to be involved in the regulation of oncogenes such as c-MYC and plays a role in critical signaling pathways implicated in cancer progression, including the Jagged1/Notch1 pathway.
This document provides detailed protocols for the application of this compound in breast cancer cell lines, including methods for assessing BRD4 degradation and evaluating its effects on cell viability.
Product Information
| Characteristic | Description |
| Product Name | This compound |
| Alternative Names | cBu-Cit-GAL-02-221 |
| Mechanism of Action | Induces the degradation of BRD4 protein via the ubiquitin-proteasome system. |
| Target | Bromodomain-containing protein 4 (BRD4) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Safety | Handle with care. Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE). |
BRD4 Signaling Pathway in Breast Cancer
BRD4 acts as a critical regulator of gene expression in breast cancer. One of the key pathways it influences is the Jagged1/Notch1 signaling cascade, which is integral to cancer cell migration, invasion, and the dissemination of triple-negative breast cancer. BRD4 directly regulates the expression of Jagged1, a ligand for the Notch1 receptor. Upon activation, the Notch1 intracellular domain (NICD) is cleaved and translocates to the nucleus, where it modulates the transcription of genes involved in cell fate decisions, proliferation, and survival. Degradation of BRD4 by this compound is expected to downregulate Jagged1 expression, thereby inhibiting Notch1 signaling and its pro-tumorigenic effects.
References
Application Notes and Protocols: Developing PROTAC-Antibody Conjugates with cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] However, their application can be limited by poor pharmacokinetic properties and a lack of tissue specificity.[][3] To overcome these limitations, PROTACs can be conjugated to monoclonal antibodies to create PROTAC-Antibody Conjugates (PACs), also known as Degrader-Antibody Conjugates (DACs).[3][4] This strategy combines the high specificity of antibodies for cell surface antigens with the potent, event-driven pharmacology of PROTACs, enabling targeted delivery of the degrader to specific cell populations and enhancing its therapeutic window.[5][6][]
This document provides detailed application notes and protocols for the development of PACs using cBu-Cit-PROTAC BRD4 Degrader-5 , a PROTAC designed to degrade the epigenetic reader protein BRD4.[8][9] BRD4 is a well-validated cancer target involved in the transcriptional regulation of key oncogenes like c-Myc.[10] The "cBu-Cit" component of this degrader refers to a cathepsin B-cleavable linker composed of cyclobutane-1,1-dicarboxamide (B1604724) and citrulline, designed for specific release of the PROTAC payload within the tumor microenvironment.[][]
Mechanism of Action
The mechanism of a PAC involves a multi-step process, beginning with the specific binding of the antibody component to a target antigen on the cancer cell surface. This is followed by internalization of the PAC-antigen complex, trafficking to the lysosome, and subsequent cleavage of the linker to release the active PROTAC molecule into the cytoplasm. The liberated PROTAC then forms a ternary complex with BRD4 and an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of BRD4.[4][6][]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified BRD4 signaling pathway in cancer.
Caption: General workflow for developing a PROTAC-antibody conjugate.
Quantitative Data Summary
| Parameter | Description | Illustrative Value |
| Drug-to-Antibody Ratio (DAR) | Average number of PROTAC molecules conjugated per antibody. | 3.5 - 4.5 |
| Purity (SEC-HPLC) | Percentage of monomeric, non-aggregated PAC. | >95% |
| BRD4 DC50 (in vitro) | Concentration of PAC required to degrade 50% of BRD4 protein in target cells. | 0.1 - 10 nM |
| Cell Viability IC50 (in vitro) | Concentration of PAC required to inhibit 50% of target cell growth. | 1 - 50 nM |
| Tumor Growth Inhibition (TGI) (in vivo) | Percentage reduction in tumor volume in xenograft models at a given dose. | >60% at 5 mg/kg |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Engineered Antibody
This protocol assumes the use of a this compound molecule functionalized with a maleimide (B117702) group for conjugation to reduced cysteine residues on the antibody.
Materials:
-
Thiol-engineered monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with maleimide functional group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL.
-
Add a 5-10 molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Allow the solution to cool to room temperature.
-
-
PROTAC Preparation:
-
Dissolve the maleimide-functionalized this compound in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the PROTAC stock solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to prevent antibody denaturation.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting PAC using SEC to remove unconjugated PROTAC and other small molecules.
-
Elute with a suitable buffer (e.g., PBS) and collect the fractions containing the monomeric PAC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Calculate the Drug-to-Antibody Ratio (DAR) using techniques like Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Assess purity and aggregation levels using Size Exclusion Chromatography-HPLC (SEC-HPLC).[4]
-
Caption: Flowchart of the antibody-PROTAC conjugation protocol.
Protocol 2: In Vitro BRD4 Degradation Assay (Western Blot)
This protocol details how to assess the ability of the PAC to induce the degradation of BRD4 in a target cancer cell line.[4][10][14]
Materials:
-
Target cancer cell line (e.g., HER2-positive breast cancer cells for a trastuzumab-based PAC)
-
Cell culture medium and supplements
-
PAC (this compound conjugate)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PAC (e.g., 0.1 nM to 100 nM) for a set time (e.g., 24, 48, or 72 hours). Include an untreated control and a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add ECL substrate to visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 levels to the loading control and express them as a percentage of the untreated control.
-
Plot the data to determine the DC50 value.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of PAC-induced BRD4 degradation on the proliferation and viability of target cells.[15][16]
Materials:
-
Target cancer cell line
-
96-well plates
-
PAC (this compound conjugate)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PAC (e.g., from 0.01 nM to 1 µM). Include untreated and vehicle controls.
-
Incubate for 72-120 hours.
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the PAC concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
The development of PROTAC-antibody conjugates using molecules like this compound offers a promising strategy for targeted cancer therapy. By leveraging the specificity of antibodies and the catalytic nature of PROTACs, this approach has the potential to create highly effective therapeutics with an improved safety profile. The protocols outlined in this document provide a foundational framework for the synthesis, purification, characterization, and in vitro evaluation of these novel bioconjugates. Rigorous execution of these experimental procedures is crucial for advancing our understanding and application of this powerful technology.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy - Aragen Life Sciences [aragen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. reactionbiology.com [reactionbiology.com]
- 12. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 13. thno.org [thno.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In Vivo Application Notes and Protocols for cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of cBu-Cit-PROTAC BRD4 Degrader-5, a potent and selective degrader of the epigenetic reader protein BRD4. The information compiled is based on the foundational studies demonstrating its efficacy as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system. It simultaneously binds to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4. As BRD4 is a key regulator of oncogenes such as MYC, its degradation leads to the downregulation of these critical cancer drivers, resulting in cell cycle arrest and apoptosis in tumor cells. When conjugated to a tumor-targeting antibody, this degrader can be delivered specifically to cancer cells, minimizing systemic exposure and enhancing its therapeutic index.
Quantitative In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor efficacy of BRD4-degrading ADCs from key studies. These ADCs utilize a BRD4 degrader payload structurally related to this compound, conjugated to antibodies targeting tumor-specific antigens.
Table 1: Antitumor Efficacy of Anti-CLL1-Degrader Conjugate in the HL-60 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | Once, IV | 0 | Uninhibited tumor growth |
| Unconjugated Degrader | 0.3 | Once, IV | Not significant | Minimal effect on tumor growth |
| Anti-CLL1 mAb | 10 | Once, IV | Not significant | No significant tumor inhibition |
| Anti-CLL1-Degrader ADC | 3 | Once, IV | Significant | Sustained tumor regression |
| Anti-CLL1-Degrader ADC | 10 | Once, IV | Significant | Complete tumor regression |
Table 2: Antitumor Efficacy of Anti-STEAP1-Degrader Conjugate in the LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | - | Once, IV | 0 | Progressive tumor growth |
| Anti-STEAP1-Degrader ADC | 5 | Once, IV | Significant | Durable tumor growth inhibition |
Signaling Pathway and Experimental Workflow
The degradation of BRD4 by this compound initiates a cascade of downstream effects, primarily through the suppression of MYC-driven transcription. The experimental workflow for evaluating the in vivo efficacy of ADCs carrying this degrader typically involves tumor model establishment, ADC administration, and subsequent monitoring of tumor growth and pharmacodynamic markers.
Application Notes and Protocols: cBu-Cit-PROTAC BRD4 Degrader-5 for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
cBu-Cit-PROTAC BRD4 Degrader-5 is a novel heterobifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). As a Proteolysis Targeting Chimera (PROTAC), it offers a powerful approach for investigating the functional role of BRD4 in epigenetic regulation and disease. BRD4 is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to gene promoters and enhancers, thereby regulating the expression of key genes involved in cell cycle progression, inflammation, and oncogenesis, such as MYC.[1][2][3]
Unlike traditional inhibitors that merely block the function of a protein, PROTACs like this compound facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven, catalytic mechanism can lead to a more profound and sustained suppression of the target protein's activity. This compound has been noted for its effectiveness in both HER2-positive and negative breast cancer cell lines and its potential for conjugation to antibodies to form PROTAC-Antibody Conjugates (PACs), enabling targeted delivery.[4][5][6]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its characterization in a research setting.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase. The molecule consists of three key components: a ligand that binds to the bromodomains of BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing BRD4 into close proximity with the E3 ligase, the PROTAC facilitates the transfer of ubiquitin molecules to BRD4. This polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome, leading to the downregulation of its target genes.
Quantitative Data
Specific quantitative data for this compound, such as its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), are not widely available in peer-reviewed literature at this time. Researchers are encouraged to perform dose-response and time-course experiments to determine these parameters in their specific cell lines of interest. For context, other well-characterized BRD4 PROTAC degraders exhibit potent activity, with DC50 values often in the low nanomolar range.
| Parameter | Description | This compound | Reference BRD4 PROTACs |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | Data not publicly available. | Typically in the low nM range (e.g., 0.649 nM for PROTAC BRD4 Degrader-36 in PANC-1 cells).[4] |
| Dmax | The maximum percentage of protein degradation achieved. | Data not publicly available. | Often >90% (e.g., 71% for PROTAC BRD4 Degrader-36 in PANC-1 cells).[4] |
| Binding Affinity (Kd) | The equilibrium dissociation constant for binding to BRD4 bromodomains. | Data not publicly available. | Varies depending on the warhead used. |
| Cell Line Activity | Cell lines in which degradation has been observed. | HER2 positive and negative breast cancer cell lines.[4][5][6] | Various hematological and solid tumor cell lines. |
Experimental Protocols
The following are detailed, adaptable protocols for characterizing the activity of this compound.
Protocol 1: Western Blot Analysis of BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with the degrader.
Materials:
-
Cell line of interest (e.g., MCF-7, SK-BR-3, MDA-MB-231)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 1 nM to 10 µM.
-
Treat cells with the degrader or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Probe the same membrane for a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize the BRD4 signal to the loading control to calculate the percentage of degradation relative to the vehicle control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence of the PROTAC-induced interaction between BRD4 and the E3 ligase.
Materials:
-
Cell line of interest
-
This compound
-
Non-denaturing lysis buffer
-
Antibody against the E3 ligase recruited by the PROTAC (e.g., anti-VHL or anti-CRBN)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-BRD4
Procedure:
-
Cell Treatment and Lysis:
-
Treat a large quantity of cells (e.g., in a 10 cm dish) with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitated samples by Western blotting, probing for BRD4.
-
A band for BRD4 in the PROTAC-treated sample (and absent in the control) indicates the formation of the ternary complex.
-
BRD4 Signaling in Epigenetic Regulation
BRD4 plays a central role in transcriptional regulation. Its bromodomains bind to acetylated histones at super-enhancers and promoters. This recruits the P-TEFb complex, which then phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes, including oncogenes like MYC. Degradation of BRD4 disrupts this entire process, leading to the downregulation of these key genes and subsequent anti-proliferative effects.
Conclusion
This compound is a valuable tool for epigenetic research, enabling the targeted removal of BRD4 to study its role in gene regulation and disease. The provided protocols offer a framework for researchers to characterize its activity and explore its therapeutic potential. As with any research tool, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. m.youtube.com [m.youtube.com]
Measuring cBu-Cit-PROTAC BRD4 Degrader-5 Induced Ubiquitination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
cBu-Cit-PROTAC BRD4 Degrader-5 is a chemical probe designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription and a prominent target in cancer therapy. While the BRD4-binding component of this PROTAC is well-understood, the specific E3 ligase recruited by the "cBu-Cit" moiety is not consistently defined across vendors. However, some evidence suggests it recruits the von Hippel-Lindau (VHL) E3 ligase complex.[1]
These application notes provide a comprehensive guide to measuring the ubiquitination of BRD4 induced by this compound. The following protocols and visualizations will enable researchers to verify the mechanism of action and quantify the extent of target protein ubiquitination.
Mechanism of Action
This compound functions by forming a ternary complex between BRD4 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BRD4 protein.
Caption: Mechanism of this compound action.
Quantitative Data Summary
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 | Dmax |
| This compound | VHL (putative) | User-defined | To be determined | To be determined |
| MZ1 | VHL | HeLa | ~100 nM | >90% |
| dBET1 | Cereblon | MV4-11 | ~30 nM | >95% |
| ARV-825 | Cereblon | RS4;11 | <1 nM | >95% |
Experimental Protocols
Protocol 1: Western Blotting for BRD4 Ubiquitination
This protocol is designed to detect the increase in high-molecular-weight, polyubiquitinated BRD4 species following treatment with this compound.
Caption: Western Blotting workflow for BRD4 ubiquitination.
Materials:
-
Cell line of interest (e.g., a breast cancer cell line)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD4
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with varying concentrations of this compound for the desired time course (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. A smear of high-molecular-weight bands above the unmodified BRD4 band indicates polyubiquitination.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of BRD4 and E3 Ligase
This protocol aims to confirm the interaction between BRD4 and the recruited E3 ligase (putatively VHL) in the presence of this compound.
Caption: Co-Immunoprecipitation workflow for BRD4 and E3 ligase.
Materials:
-
Cell line of interest
-
This compound
-
MG132
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibodies: anti-BRD4, anti-VHL (or other relevant E3 ligase)
-
IgG control antibody
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as described in Protocol 1, step 1.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Quantify protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of anti-BRD4 antibody or an IgG control overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.
-
Separate the eluates and a small fraction of the input lysate by SDS-PAGE.
-
Perform Western blotting and probe separate membranes with anti-BRD4 and anti-VHL (or the suspected E3 ligase) antibodies. An increased signal for the E3 ligase in the BRD4 immunoprecipitate from PROTAC-treated cells compared to the control indicates a PROTAC-induced interaction.
-
Protocol 3: Mass Spectrometry for Ubiquitination Site Mapping
For an in-depth analysis, mass spectrometry can be employed to identify the specific lysine residues on BRD4 that are ubiquitinated.
Procedure Overview:
-
Sample Preparation:
-
Scale up the cell treatment and lysis steps from Protocol 1.
-
Perform immunoprecipitation of BRD4 from the lysate of cells treated with this compound and MG132.
-
-
On-Bead Digestion:
-
Wash the beads with immunoprecipitated BRD4 extensively.
-
Perform an on-bead digestion with an enzyme like trypsin. This will cleave the proteins into smaller peptides.
-
-
Enrichment of Ubiquitinated Peptides (Optional but Recommended):
-
After digestion, a di-glycine remnant from ubiquitin remains attached to the ubiquitinated lysine residues.
-
Use an antibody that specifically recognizes this di-glycine remnant to enrich for the ubiquitinated peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and the location of the di-glycine remnant, thus mapping the ubiquitination sites on BRD4.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No ubiquitination signal in Western blot | PROTAC is inactive or used at a suboptimal concentration/time. | Perform a dose-response and time-course experiment. Ensure the compound is not degraded. |
| Insufficient proteasome inhibition. | Increase the concentration or pre-incubation time of MG132. | |
| Deubiquitinase activity in the lysate. | Ensure fresh and adequate amounts of DUB inhibitors are added to the lysis buffer. | |
| High background in Co-IP | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer. |
| Non-specific antibody binding. | Pre-clear the lysate thoroughly and use a high-quality, specific primary antibody. Include an IgG control. | |
| No interaction detected in Co-IP | The interaction is transient or weak. | Optimize lysis buffer conditions. Consider cross-linking agents, but be aware of potential artifacts. |
| The incorrect E3 ligase antibody was used. | Confirm the E3 ligase recruited by this compound. If unknown, this experiment may not be feasible without further characterization. |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the ubiquitination and subsequent degradation of BRD4 induced by this compound. By employing these methods, researchers can gain valuable insights into the mechanism of action of this PROTAC, which is crucial for its development as a potential therapeutic agent. It is important to empirically determine the optimal experimental conditions, including drug concentrations and treatment times, for the specific cellular context under investigation.
References
Troubleshooting & Optimization
Troubleshooting cBu-Cit-PROTAC BRD4 Degrader-5 experiments
Welcome to the technical support center for cBu-Cit-PROTAC BRD4 Degrader-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this BRD4 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4). One end of the molecule binds to BRD4, and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome, the cell's natural protein disposal system. This targeted degradation results in the suppression of downstream oncogenes, such as c-Myc.[1][2]
Q2: What is the difference between a BRD4 inhibitor and a BRD4 degrader?
A2: A BRD4 inhibitor, like the well-known compound JQ1, functions by competitively binding to the bromodomains of BRD4, which prevents it from binding to acetylated histones and initiating gene transcription. In contrast, a BRD4 degrader like this compound actively removes the BRD4 protein from the cell. This degradation-based approach can lead to a more profound and sustained downstream effect compared to simple inhibition.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound, also known as cBu-Cit-GAL-02-221, has been shown to effectively degrade BRD4 in both HER2-positive and HER2-negative breast cancer cell lines.[3][4]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the degrader leads to a decrease in target protein degradation.[1] This occurs at high concentrations where the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or minimal BRD4 degradation observed | Incorrect PROTAC Concentration: You may be observing the "hook effect" at high concentrations, or the concentration may be too low to be effective. | Perform a broad dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration. |
| Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane. | While difficult to modify the molecule itself, ensure optimal cell health and consider extending incubation times. | |
| Low E3 Ligase Expression: The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in your cell line. | Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. | |
| Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for forming a stable ternary complex with BRD4 and the E3 ligase in your specific cellular context. | While a molecular design issue, you can ensure other experimental conditions are optimal. Consider using a different BRD4 degrader that utilizes a different E3 ligase if problems persist. | |
| Incomplete BRD4 Degradation | High Rate of BRD4 Synthesis: The cell may be synthesizing new BRD4 protein at a rate that counteracts the degradation. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time point for maximal degradation. |
| Suboptimal Lysis Conditions: The lysis buffer may not be efficiently extracting BRD4. | Ensure your lysis buffer is appropriate for nuclear proteins and contains protease and phosphatase inhibitors. | |
| High Cytotoxicity Observed | On-Target Toxicity: Degradation of BRD4, a key regulator of cell cycle and apoptosis, can be inherently toxic to some cancer cell lines. | This may be an expected outcome. Perform a cell viability assay in parallel with your degradation experiment to correlate BRD4 degradation with cell death. |
| Off-Target Effects: At higher concentrations, the PROTAC may have off-target effects leading to cytotoxicity. | Try to use the lowest effective concentration for BRD4 degradation. If possible, perform proteomics analysis to identify other degraded proteins. | |
| Compound Solubility Issues: The PROTAC may be precipitating out of the media at higher concentrations. | Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture media. |
Data Presentation
Table 1: Degradation Potency of Representative BRD4 PROTACs
| Compound | Target E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| dBET1 | CRBN | MV4;11 | 8 nM | >95% | Fahy et al., 2019 |
| MZ1 | VHL | HeLa | 24 nM | ~90% | Zengerle et al., 2015 |
| ARV-825 | CRBN | RS4;11 | <1 nM | >90% | Lu et al., 2015 |
| QCA570 | VHL | T24 (Bladder Cancer) | ~1 nM | >90% | [5] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of Representative BRD4 PROTACs
| Compound | Cell Line | IC50 (Growth Inhibition) | Reference |
| dBET1 | MV4;11 | 4 nM | Fahy et al., 2019 |
| MZ1 | HeLa | 43 nM | Zengerle et al., 2015 |
| ARV-825 | RS4;11 | 5 nM | Lu et al., 2015 |
Experimental Protocols
Western Blot for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Repeat the blotting process for the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of BRD4 degradation on cell proliferation.
Materials:
-
This compound
-
Cell culture reagents
-
96-well plates (clear for MTT, opaque for CellTiter-Glo)
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add the solubilization solution.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: BRD4 signaling pathway leading to oncogene transcription.
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting failed degradation experiments.
References
cBu-Cit-PROTAC BRD4 Degrader-5 hook effect explanation and avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cBu-Cit-PROTAC BRD4 Degrader-5. The information provided will help you understand, identify, and avoid the "hook effect" to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to selectively target the bromodomain-containing protein 4 (BRD4) for degradation. It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[1][2] This targeted degradation results in the removal of the BRD4 protein from the cell.
Q2: What is the "hook effect" in the context of this compound?
A2: The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[2][3][4] This results in a characteristic bell-shaped dose-response curve.[4] At excessively high concentrations, this compound is more likely to form non-productive binary complexes with either BRD4 or the E3 ligase, rather than the productive ternary complex required for degradation.[2][3][4]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line used.[5] Generally, for PROTACs, it is often observed at micromolar (µM) concentrations, sometimes starting as low as 1 µM and becoming more pronounced at higher concentrations.[4] Therefore, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range.
Troubleshooting Guides
Problem: Decreased or no BRD4 degradation observed at high concentrations of this compound.
Likely Cause: You are observing the "hook effect."[2][3]
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of this compound concentrations. It is recommended to test a broad range, for example, from 1 nM to 10 µM, to clearly observe the bell-shaped curve.[2][3]
-
Determine the Optimal Concentration (Dmax): From the dose-response curve, identify the concentration that results in the maximum degradation of BRD4 (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Optimize Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at the determined optimal concentration to identify the ideal treatment duration for maximal degradation.[2][6]
-
Assess Ternary Complex Formation: If the hook effect is persistent and problematic, consider using biophysical assays such as co-immunoprecipitation to directly measure the formation of the BRD4-PROTAC-E3 ligase ternary complex at different concentrations.[3][4]
Problem: No BRD4 degradation is observed at any concentration.
Possible Causes & Solutions:
-
Suboptimal PROTAC Concentration: You may be testing a concentration range that is too low or already in the hook effect range.
-
Incorrect Incubation Time: The degradation may require a shorter or longer time frame.
-
Low E3 Ligase Expression: The cell line you are using may have low endogenous levels of the specific E3 ligase recruited by the PROTAC.
-
Solution: Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line using Western blot or qPCR.[6]
-
-
Poor Cell Permeability: As large molecules, PROTACs may have difficulty crossing the cell membrane.[3]
-
Solution: While not a direct troubleshooting step for the end-user, consider the possibility and consult literature for the permeability of similar compounds in your cell line.
-
-
Compound Instability: The PROTAC may be unstable in your cell culture medium or under your storage conditions.
-
Solution: Ensure proper storage of this compound as recommended by the supplier and consider assessing its stability in your experimental media.[2]
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Illustrating the Hook Effect
| Concentration (nM) | Normalized BRD4 Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.50 | 50% |
| 100 | 0.15 | 85% (Dmax) |
| 1000 | 0.40 | 60% |
| 10000 | 0.75 | 25% |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations. This data is for illustrative purposes.
Experimental Protocols
Protocol: Dose-Response Analysis of BRD4 Degradation by Western Blot
-
Cell Seeding: Plate your cells of interest at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Preparation: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 1 nM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO).[3]
-
Cell Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane overnight at 4°C with a primary antibody against BRD4.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[6]
-
Visualizations
Caption: PROTAC-mediated degradation pathway at optimal concentrations.
Caption: Mechanism of the hook effect at high PROTAC concentrations.
References
Improving cBu-Cit-PROTAC BRD4 Degrader-5 solubility for in vitro assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of cBu-Cit-PROTAC BRD4 Degrader-5 for in vitro applications. Given the limited public data on the specific solubility of this molecule, the following recommendations are based on the general physicochemical properties of Proteolysis Targeting Chimeras (PROTACs) and established laboratory best practices for handling poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have poor aqueous solubility?
A: The poor aqueous solubility of this compound is an expected characteristic. PROTACs are inherently large, complex molecules with high molecular weights and significant lipophilicity (hydrophobicity). These properties, which often place them "beyond the Rule of Five" for druglikeness, are the primary contributors to their limited solubility in aqueous buffers and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution?
A: The standard recommended solvent for creating a high-concentration stock solution of a hydrophobic compound like this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use high-purity, anhydrous DMSO to prevent the compound from degrading or precipitating upon storage.
Q3: How can I tell if my PROTAC is precipitating during my experiment?
A: Compound precipitation can be observed in several ways. Visually, you might see cloudiness, turbidity, or visible particles in your cell culture well or microplate after adding the compound. Microscopically, you may observe crystalline structures or amorphous aggregates. Spectrophotometrically, precipitation can lead to inconsistent and non-reproducible results in absorbance- or fluorescence-based assays due to light scattering.
Q4: What is the maximum final concentration of DMSO I should use in my cell-based assays?
A: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your in vitro assay should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[5][6][7] It is critical to establish a vehicle control group in your experiments with the same final DMSO concentration as your treated groups to account for any solvent effects.[2] High concentrations of DMSO (above 1%) can lead to a significant reduction in cell viability.[6][8][9]
Troubleshooting Guide: Solubility Issues
This guide addresses specific issues you may encounter when working with this compound in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer or media. | The concentration of the PROTAC exceeds its kinetic solubility limit in the final aqueous solution. The rapid change in solvent polarity causes the compound to "crash out." | 1. Perform Serial Dilutions: Instead of a single large dilution, perform stepwise dilutions. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume. 2. Lower Final Concentration: If possible, reduce the final working concentration of the PROTAC in your assay. 3. Use Co-solvents: Prepare the working solution in a vehicle containing co-solvents. A common formulation for preclinical studies includes DMSO, PEG300, and Tween-80.[4][10] |
| Inconsistent or non-reproducible assay results. | Micro-precipitation of the compound may be occurring, leading to variations in the effective concentration of the soluble drug. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) in your specific assay buffer to understand the maximum soluble concentration under your experimental conditions.[11][12][13] 2. Incorporate Surfactants: Add a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01-0.1%), to your assay buffer to help maintain solubility. 3. Pre-warm Media: Warm the cell culture media or buffer to 37°C before adding the PROTAC stock solution, as solubility often increases with temperature. |
| Observed cellular toxicity is higher than expected or seen in vehicle controls. | The final DMSO concentration may be too high, or the PROTAC itself is precipitating and causing physical stress to the cells. | 1. Verify Final DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration is within a safe range for your cell line (typically ≤0.1%).[5] 2. Use Solubility Enhancers: Consider using cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your media. Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[14][15][16][17] |
Summary of Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Using a mixture of solvents to improve the solubility of the compound in the final solution. Common examples include DMSO, PEG300, and ethanol.[10] | The final concentration of all organic solvents must be tested for compatibility and toxicity with the cell line being used. |
| Surfactants | Adding wetting agents like Tween-80 or Polysorbamer 80 to the aqueous buffer can help prevent aggregation and improve dissolution. | Can interfere with certain assays or affect cell membrane integrity at higher concentrations. The concentration should be optimized. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate lipophilic drugs and increase their aqueous solubility.[16][17] | May alter the effective free concentration of the drug. The appropriate type and concentration of cyclodextrin (B1172386) must be empirically determined. |
| pH Adjustment | If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. | The buffer pH must remain within a physiologically compatible range for the cells in the assay. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution of a hydrophobic compound in DMSO.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: To ensure complete dissolution, vortex the vial for 30-60 seconds. If particles are still visible, sonicate the solution in a water bath for 5-10 minutes.[3]
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. Store at -20°C or -80°C as recommended on the product datasheet. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Determination of Kinetic Solubility
This protocol provides a general workflow to estimate the kinetic solubility of the PROTAC in your experimental buffer using nephelometry (light scattering) or UV-Vis spectrophotometry.[13][18][19]
-
Prepare PROTAC Dilution Series: Prepare a serial dilution of your high-concentration DMSO stock solution in a 96-well plate (DMSO plate).
-
Transfer to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing your aqueous assay buffer (e.g., 198 µL of PBS or cell culture media). This creates a dilution series of the PROTAC in the buffer with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in signal relative to buffer-only controls indicates the formation of a precipitate.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate. Measure the absorbance at the compound's λ-max.
-
-
Analysis: Plot the measured signal (light scattering or absorbance) against the compound concentration. The concentration at which the signal plateaus or sharply increases (for nephelometry) is the estimated kinetic solubility limit.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of this compound induced protein degradation.
Experimental Workflow for Troubleshooting Solubility
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. btsjournals.com [btsjournals.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
cBu-Cit-PROTAC BRD4 Degrader-5 stability and storage conditions
This technical support center provides guidance on the stability and storage of cBu-Cit-PROTAC BRD4 Degrader-5, also known as cBu-Cit-GAL-02-221. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experiments.
Stability and Storage Conditions
Proper storage and handling are critical to maintaining the quality and activity of this compound. While specific stability data can be found in the Certificate of Analysis provided by the supplier, the following table summarizes general recommendations for storing PROTAC compounds.
| Condition | Solid (Lyophilized Powder) | In Solvent (e.g., DMSO) |
| Long-term Storage | Store at -20°C. Protect from light and moisture. | Store at -80°C in tightly sealed vials. Minimize freeze-thaw cycles. |
| Short-term Storage | Store at 4°C for a few days. | Store at -20°C for up to one month. |
| Shipping | Typically shipped at ambient temperature. | --- |
Note: For precise storage instructions, always refer to the Certificate of Analysis accompanying your specific lot of this compound.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Media
-
Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous experimental buffer. What should I do?
-
Answer: PROTAC molecules, due to their high molecular weight and lipophilicity, often have limited aqueous solubility.
-
Possible Cause: The final concentration of the PROTAC in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low.
-
Solution:
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity in cellular assays (typically keep below 0.5%).
-
Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to improve solubility.
-
Sonication: Briefly sonicate the solution to aid in dissolution.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before use.
-
-
Issue 2: Loss of Compound Activity or Inconsistent Results
-
Question: My experiments are showing inconsistent results or a gradual loss of the degrader's activity over time. What could be the cause?
-
Answer: This may indicate degradation of the compound.
-
Possible Cause 1: Improper Storage: The compound may have degraded due to improper storage conditions (e.g., exposure to light, moisture, or frequent freeze-thaw cycles).
-
Solution 1: Review your storage procedures. For long-term storage, ensure the solid compound is stored at -20°C and stock solutions at -80°C. Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.
-
Possible Cause 2: Instability in Solution: The PROTAC may be unstable in your specific solvent or buffer over time.
-
Solution 2: Prepare fresh working solutions from a frozen stock for each experiment. If you suspect instability in your stock solution, prepare a fresh stock from the solid compound.
-
Possible Cause 3: Metabolic Instability: In cellular assays, the PROTAC may be subject to metabolic degradation by cellular enzymes.
-
Solution 3: This is an inherent property of the molecule. Consider this factor when designing your experiments, for example, by using appropriate incubation times.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of PROTACs.
Q2: How many times can I freeze and thaw my DMSO stock solution?
A2: It is highly recommended to minimize freeze-thaw cycles. For best results, aliquot your stock solution into single-use volumes before freezing.
Q3: Is this compound sensitive to light?
A3: While specific data is not available, it is good laboratory practice to protect all compounds from light, especially during long-term storage. Store in amber vials or wrap vials in foil.
Q4: What should I do if I accidentally left the solid compound at room temperature for an extended period?
A4: While the compound is generally shipped at ambient temperature, prolonged exposure to non-optimal conditions could affect its stability.[2] It is recommended to test the activity of the compound in a small-scale experiment before proceeding with large-scale or critical studies.
Experimental Workflow and Signaling Pathway Diagrams
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for troubleshooting common stability-related problems encountered with this compound.
Caption: Troubleshooting workflow for stability issues.
This compound Mechanism of Action
The diagram below illustrates the signaling pathway of BRD4 degradation induced by this compound.
Caption: Mechanism of BRD4 degradation by cBu-Cit-PROTAC.
References
Technical Support Center: cBu-Cit-PROTAC BRD4 Degrader-5
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of cBu-Cit-PROTAC BRD4 Degrader-5.
Disclaimer: Publicly available, comprehensive quantitative data on the specific off-target profile of this compound is limited. This guide is based on established principles for PROTACs, particularly VHL-based BRD4 degraders, and provides the necessary framework for researchers to conduct their own thorough off-target analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Bromodomain-containing protein 4 (BRD4).[1][2] It functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[3][4] This targeted protein degradation is a promising therapeutic strategy for diseases where BRD4 is implicated, such as certain cancers.[5][6]
Q2: What are the potential sources of off-target effects for this degrader?
A2: Off-target effects with PROTACs like this compound can arise from several sources:
-
Degradation-Dependent Off-Targets: The degrader may induce the degradation of proteins other than BRD4. This can occur if other proteins share structural similarities in the binding pocket for the BRD4 ligand or if non-specific ternary complexes are formed with other proteins. While VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some other E3 ligase recruiters, empirical validation is crucial.[3]
-
Degradation-Independent Off-Targets: The molecule itself might exert pharmacological effects independent of protein degradation. These effects could be caused by the BRD4-binding moiety acting as an inhibitor or by the VHL-recruiting ligand interacting with other cellular components.[3]
-
Pathway-Related Effects: The intended degradation of BRD4, a key transcriptional regulator, will lead to downstream changes in gene expression.[4] These are technically on-target pathway effects but can have widespread consequences that need to be understood in the context of the cellular system being studied.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is critical for accurate interpretation of experimental results. Here are some key strategies:
-
Titrate the Concentration: Use the lowest effective concentration of the degrader that achieves robust BRD4 degradation. A full dose-response curve should be performed to identify the optimal concentration range.[3]
-
Use Appropriate Controls: Include negative controls, such as a mock-treated sample (vehicle only) and an inactive epimer of the PROTAC if available. A positive control, such as a known BRD4 inhibitor, can also be useful for comparison.
-
Perform Washout Experiments: To confirm that the observed phenotype is a direct result of BRD4 degradation, the degrader can be removed from the cell culture, and the recovery of BRD4 protein levels and reversal of the phenotype can be monitored over time.[3]
-
Confirm On-Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the degrader is binding to BRD4 in your cells.[5]
Q4: What is the "Hook Effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency.[3] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for BRD4 degradation and to avoid using excessively high concentrations.[3]
Troubleshooting Guides
Problem: High Cytotoxicity Observed
-
Potential Cause 1: On-Target Toxicity
-
Explanation: Degradation of BRD4, a critical regulator of transcription, can lead to cell cycle arrest and apoptosis, especially in sensitive cell lines. This may be an expected outcome of effective on-target degradation.
-
Suggested Action: Perform a cell viability assay in parallel with your degradation assay to correlate cell death with BRD4 degradation.
-
-
Potential Cause 2: Off-Target Toxicity
-
Explanation: The degrader may be causing the degradation of other essential proteins or may have off-target inhibitory effects at the concentration used.
-
Suggested Action: Conduct a proteomics study to identify any off-target proteins that are degraded. Also, test the BRD4-binding and E3 ligase-binding components of the PROTAC individually to see if they contribute to toxicity.
-
Problem: Inconsistent BRD4 Degradation
-
Potential Cause 1: Cell Health and Passage Number
-
Explanation: The efficiency of the ubiquitin-proteasome system can be affected by cell confluency, passage number, and overall health.
-
Suggested Action: Standardize your cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities.
-
-
Potential Cause 2: PROTAC Instability
-
Explanation: The PROTAC molecule may be unstable in the cell culture medium or under your specific experimental conditions.
-
Suggested Action: Assess the stability of the PROTAC in your media over the time course of your experiment using methods like LC-MS.
-
Data Presentation: Off-Target Analysis
While specific data for this compound is not provided, the following tables illustrate how quantitative off-target data from proteomics experiments should be presented.
Table 1: Global Proteomics Summary
| Treatment Group | Total Proteins Identified | Proteins with >2-fold Change in Abundance | Upregulated Proteins | Downregulated Proteins |
| Vehicle Control | 8,500 | N/A | N/A | N/A |
| This compound (100 nM) | 8,450 | 25 | 10 | 15 |
Table 2: Potential Off-Target Proteins (Hypothetical Data)
| Protein | Gene | Fold Change (vs. Vehicle) | p-value | Function |
| BRD4 | BRD4 | -8.5 | <0.001 | On-target |
| Protein X | GENEX | -3.2 | 0.01 | Kinase |
| Protein Y | GENEY | -2.5 | 0.03 | Transcription Factor |
| Protein Z | GENEZ | +2.8 | 0.02 | Heat Shock Protein |
Experimental Protocols
Global Proteomics using Mass Spectrometry
This protocol is essential for identifying degradation-dependent off-target effects.
-
Objective: To identify and quantify changes in the cellular proteome following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the degrader at the desired concentration and time point. Include a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls are considered potential off-targets.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of the degrader with its intended target (BRD4) and can also be used to investigate binding to potential off-targets in a cellular context.[5]
-
Objective: To assess the thermal stabilization of proteins upon ligand binding.
-
Methodology:
-
Treatment and Heating: Treat intact cells with the degrader. Heat the cells to a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.
-
Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by techniques like Western blotting or mass spectrometry.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: cBu-Cit-PROTAC BRD4 Degrader-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cBu-Cit-PROTAC BRD4 Degrader-5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Bromodomain-containing protein 4 (BRD4). This molecule is heterobifunctional, meaning it has two key binding domains connected by a linker. One end binds to BRD4, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[2]
Q2: Which E3 ligase does this compound recruit?
A2: this compound is designed with a ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
Q3: What are some common reasons my BRD4 degradation is not working?
A3: Several factors could contribute to a lack of BRD4 degradation. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system. Common reasons include:
-
Suboptimal Compound Concentration: The concentration of the PROTAC is critical. Too low of a concentration will not be effective, while excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-BRD4 or PROTAC-VHL) outcompetes the productive ternary complex (BRD4-PROTAC-VHL), leading to reduced degradation.
-
Low E3 Ligase Expression: The target cell line must express sufficient levels of VHL for the PROTAC to be effective.
-
Poor Cell Permeability: As relatively large molecules, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.
-
Compound Instability: The PROTAC may be unstable in your cell culture medium or experimental conditions.
-
Inefficient Ternary Complex Formation: The linker length and composition are crucial for the formation of a stable and productive ternary complex.
-
Issues with Downstream Machinery: Problems with the ubiquitin-proteasome system in your cells can prevent the degradation of ubiquitinated BRD4.
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This occurs because at very high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either BRD4 or VHL, rather than the essential ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.
Troubleshooting Guides
Problem: I am not observing any BRD4 degradation after treating my cells with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and rule out the "hook effect". |
| Low VHL Expression | Confirm the expression of VHL in your target cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line known to have higher VHL expression. |
| Poor Cell Permeability | If possible, use mass spectrometry to determine the intracellular concentration of the PROTAC. If permeability is an issue, consider increasing the incubation time. |
| Compound Instability | Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment using techniques like LC-MS. |
| Ineffective Ternary Complex Formation | While difficult to assess directly without biophysical methods, ensure all other parameters are optimized. If the issue persists, it may be inherent to the PROTAC-target-ligase combination in your specific cell type. |
| Proteasome Inhibition | Include a positive control for proteasome-mediated degradation by co-treating with a known proteasome inhibitor like MG132. This should "rescue" the degradation of BRD4, confirming the pathway is active. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized for BRD4 detection. Verify your primary antibody's specificity and use a positive control lysate. |
Quantitative Data Summary
The following table provides example quantitative data for a potent VHL-based BRD4 degrader, GNE-987, which may be similar to or the parent compound of this compound.[3][4][5][6] Note: These values are illustrative and the optimal conditions and expected outcomes should be determined experimentally for your specific cell line and experimental setup.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | EOL-1 (AML) | 0.03 nM | [3] |
| IC50 (Inhibitory Concentration 50% - Viability) | EOL-1 (AML) | 0.02 nM | [3] |
| IC50 (Inhibitory Concentration 50% - Viability) | HL-60 (AML) | 0.03 nM | [3] |
| Dmax (Maximum Degradation) | Varies | Typically >90% | |
| Optimal Treatment Time | Varies | 4 - 24 hours |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol 2: Target Ubiquitination Assay
-
Cell Treatment: Treat cells with the optimal degradation concentration of this compound and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 1-4 hours) to allow for the accumulation of ubiquitinated proteins. Include a vehicle control.
-
Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate BRD4 using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Detection: Transfer to a membrane and probe with an anti-ubiquitin antibody. A high molecular weight smear in the PROTAC-treated lane indicates ubiquitination of BRD4.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a serial dilution of this compound for a prolonged period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as CellTiter-Glo® (CTG) or MTT, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of BRD4 degradation.
Caption: Simplified BRD4 downstream signaling pathway.
References
- 1. PROTAC BRD4 Degrader-5, 2409538-70-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4 Inhibitor GNE-987 Exerts Anticancer Effects by Targeting Super-Enhancer-Related Gene LYL1 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
cBu-Cit-PROTAC BRD4 Degrader-5 degradation kinetics optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of cBu-Cit-PROTAC BRD4 Degrader-5 (also known as cBu-Cit-GAL-02-221) in your research. Find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to optimize your BRD4 degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to selectively induce the degradation of the Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in cancer. This PROTAC works by simultaneously binding to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This targeted degradation leads to the downregulation of BRD4-dependent genes, such as c-Myc, which can inhibit cancer cell proliferation.[1][2][3] this compound can also be conjugated to an antibody to form a PROTAC-antibody conjugate (PAC), enabling targeted delivery to specific cell types.[1][2][3][4]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be effective in both HER2 positive and negative breast cancer cell lines.[1][2][3][4]
Q3: What are the key parameters to measure the effectiveness of a PROTAC degrader?
A3: The efficacy of a PROTAC is primarily evaluated by two key metrics:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the PROTAC.
These parameters are crucial for understanding the potency and efficacy of the degrader in your experimental system.
Degradation Kinetics Optimization
Optimizing the degradation kinetics of this compound is critical for achieving reliable and reproducible results. The following table summarizes key kinetic parameters observed in relevant cancer cell lines.
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC50 | LNCaP | 0.1 - 1 µM | 72 hours | [5] |
| Dmax | LNCaP | >75% | 72 hours | [5] |
Note: The provided data is based on experiments with antibody-drug conjugates of a BRD4 degrader. Optimal concentrations and treatment times for the standalone this compound may vary depending on the specific cell line and experimental conditions. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Troubleshooting Guide
Encountering issues in your experiments is a common part of the research process. This guide addresses potential problems you might face when using this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low BRD4 degradation | 1. Suboptimal PROTAC concentration: The concentration may be too low to induce ternary complex formation or too high, leading to the "hook effect".2. Inappropriate treatment time: The incubation time may be too short to observe significant degradation.3. Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.4. Poor cell permeability: The PROTAC may not be efficiently entering the cells.5. Compound instability: The PROTAC may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the "hook effect".2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time point.3. Verify the expression of the relevant E3 ligase in your cell line using Western blot or qPCR.4. If permeability is a concern, consider using a different cell line or modifying the experimental conditions.5. Ensure the compound is stored correctly and prepare fresh stock solutions. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell density can lead to variable protein levels.2. Pipetting errors: Inaccurate dilution or addition of the PROTAC.3. Variable cell health: Differences in cell confluency or passage number. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all wells.2. Use calibrated pipettes and be meticulous during dilutions and treatments.3. Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase. |
| "Hook Effect" observed (Reduced degradation at high concentrations) | Formation of non-productive binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) at high concentrations, which prevents the formation of the productive ternary complex. | This is an inherent characteristic of some PROTACs. The optimal working concentration will be at the peak of the bell-shaped dose-response curve. Use concentrations at or below the peak for your experiments. |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein levels in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD4
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and anti-loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control.
-
Visualizations
References
- 1. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]
- 2. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting BET Bromodomains in Cancer | Annual Reviews [annualreviews.org]
- 5. mdpi.com [mdpi.com]
Cell line specific issues with cBu-Cit-PROTAC BRD4 Degrader-5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of cBu-Cit-PROTAC BRD4 Degrader-5 (also known as cBu-Cit-GAL-02-221).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the BRD4 protein. It is a heterobifunctional molecule, meaning it has two key binding moieties connected by a linker. One end binds to the BRD4 protein, and the other end binds to an E3 ubiquitin ligase. This PROTAC recruits the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] The formation of this ternary complex (BRD4 - PROTAC - VHL) leads to the ubiquitination of BRD4, marking it for degradation by the cell's proteasome. This targeted degradation results in the suppression of downstream oncogenes like c-Myc.
Q2: In which cell lines is this compound active?
A2: this compound has been shown to be effective in both HER2-positive and HER2-negative breast cancer cell lines.[4][5][6][7] When conjugated with an antibody, it has also demonstrated antigen-dependent anti-proliferative effects in prostate cancer cell lines such as LNCaP.[8]
Q3: What is the recommended starting concentration and treatment time for this degrader?
A3: The optimal concentration and treatment time are highly cell-line dependent. It is crucial to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the ideal conditions for your specific cell line. As a starting point for a related VHL-based BRD4 degrader, GNE-987, degradation was observed at concentrations as low as 0.1-10 nM with a 5-hour treatment.[1]
Q4: What are the potential off-target effects of this degrader?
A4: As a VHL-recruiting PROTAC targeting a bromodomain, potential off-target effects could include the degradation of other BET family members (BRD2 and BRD3) due to the high homology in the bromodomains. It is recommended to assess the levels of BRD2 and BRD3 by Western blot to determine the selectivity of the degrader in your cell line.
Troubleshooting Guide
Problem 1: No or reduced BRD4 degradation observed.
This is a common issue in PROTAC-based experiments and can be attributed to several factors. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow for No Degradation
Caption: A logical workflow for troubleshooting the absence of BRD4 degradation.
-
Possible Cause 1: Compound Integrity and Concentration
-
Solution: Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock. Perform a wide dose-response curve to identify the optimal degradation concentration (DC50) and to rule out the "hook effect," where high concentrations can inhibit ternary complex formation.
-
-
Possible Cause 2: Cell Line-Specific Issues
-
Solution:
-
E3 Ligase Expression: this compound recruits the VHL E3 ligase. Confirm that your cell line expresses sufficient levels of VHL via Western blot or qPCR. Low or absent VHL expression will prevent degradation.
-
Target Expression: Verify the expression level of BRD4 in your cell line.
-
Drug Efflux: Some cell lines may overexpress efflux pumps (e.g., P-glycoprotein) that actively remove the PROTAC, preventing it from reaching its intracellular target.
-
-
-
Possible Cause 3: Suboptimal Experimental Protocol
-
Solution:
-
Treatment Time: Perform a time-course experiment to determine the optimal duration of treatment. Degradation can be rapid and might be missed if only late time points are analyzed.
-
Lysis Buffer: Ensure your lysis buffer is appropriate for extracting nuclear proteins like BRD4.
-
-
-
Possible Cause 4: Detection Issues
-
Solution:
-
Antibody Validation: Confirm that your primary antibody for BRD4 is specific and sensitive.
-
Western Blotting Technique: Ensure complete protein transfer from the gel to the membrane and that the detection reagents are working correctly.
-
-
Problem 2: High cytotoxicity observed.
-
Possible Cause 1: On-Target Toxicity
-
Explanation: BRD4 is a critical regulator of transcription, and its degradation can lead to cell cycle arrest and apoptosis, especially in sensitive cell lines. This may be an expected outcome.
-
Solution: Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment to correlate cytotoxicity with BRD4 degradation.
-
-
Possible Cause 2: Off-Target Toxicity
-
Explanation: The degrader may be affecting other essential proteins.
-
Solution: A global proteomics analysis (e.g., using mass spectrometry) can identify unintended protein degradation.
-
Problem 3: Inconsistent degradation results between experiments.
-
Possible Cause 1: Cell Culture Conditions
-
Solution: Standardize your cell culture procedures. Use cells within a consistent passage number range, and ensure similar confluency at the time of treatment.
-
-
Possible Cause 2: Compound Stability
-
Solution: Assess the stability of the PROTAC in your cell culture medium over the time course of your experiment.
-
Quantitative Data
The following table summarizes the degradation potency of a closely related VHL-based BRD4 degrader, GNE-987. Specific DC50 and Dmax values for this compound should be referenced from the primary literature (Dragovich et al., J Med Chem. 2021 Mar 11;64(5):2534-2575).
| Compound | Cell Line | DC50 | Dmax | Reference |
| GNE-987 | EOL-1 | 0.03 nM | >95% | [1][2][3][9] |
| GNE-987 | HL-60 | Not Reported | >95% | [3] |
| This compound | Various | See Note | See Note | [8] |
Note: Quantitative data for this compound in specific cell lines is available in Dragovich et al., J Med Chem. 2021, 64(5), 2534-2575.
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is for assessing the levels of BRD4 protein following treatment with the degrader.
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for Western blot analysis of BRD4 degradation.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the BRD4-PROTAC-VHL ternary complex.
Co-IP Workflow
Caption: Workflow to confirm the formation of the ternary complex using Co-IP.
-
Cell Treatment: Treat cells with the degrader at a concentration that gives effective degradation for a short period (e.g., 2-4 hours).
-
Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against VHL (or BRD4) overnight.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze by Western blot for the presence of BRD4 (if pulling down VHL) or VHL (if pulling down BRD4).
Signaling Pathway Diagram
Mechanism of Action of this compound
Caption: Mechanism of BRD4 degradation induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
Minimizing toxicity of cBu-Cit-PROTAC BRD4 Degrader-5 in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for minimizing the in vivo toxicity of cBu-Cit-PROTAC BRD4 Degrader-5. The following troubleshooting guides and FAQs address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as cBu-Cit-GAL-02-221, is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Bromodomain-containing protein 4 (BRD4).[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase.[5][6][7] This proximity facilitates the tagging of BRD4 with ubiquitin, marking it for degradation by the proteasome.[5][6][7] This targeted degradation of BRD4 can inhibit the transcription of key oncogenes, like c-MYC, making it a promising strategy for cancer therapy, particularly in HER2 positive and negative breast cancer cell lines.[1][5][7] Notably, this PROTAC can be conjugated to an antibody to form a PROTAC-Antibody Conjugate (PAC), potentially enhancing its targeted delivery to cancer cells and minimizing systemic toxicity.[1][2][3][4]
Q2: What are the potential on-target toxicities associated with BRD4 degradation in vivo?
A2: While BRD4 is a key target in oncology, its degradation in healthy tissues can lead to on-target toxicities due to its role in normal cellular functions.[8] Common on-target toxicities observed with BRD4 degraders include:
-
Myelosuppression: This can manifest as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), as BRD4 is important for hematopoietic stem cell function.[8]
-
Gastrointestinal Toxicity: Issues such as diarrhea and mucositis can occur due to the role of BRD4 in maintaining the homeostasis of gut epithelial cells.[8]
-
General Systemic Effects: Non-specific side effects like fatigue and anorexia have also been reported.[8]
Q3: What are the potential off-target toxicities of this compound?
A3: Off-target toxicities can arise from several sources. The PROTAC might induce the degradation of proteins other than BRD4 if the ligands show affinity for other proteins.[6][8] Additionally, the PROTAC molecule itself or its metabolites could have pharmacological effects independent of protein degradation.[8] It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.
Q4: How can the formulation of this compound influence its in vivo toxicity?
A4: The formulation is critical for the in vivo performance and safety of PROTACs, which are often large molecules with poor solubility.[9][10][11] An improper formulation can lead to poor bioavailability, rapid clearance, and increased toxicity.[11] Using appropriate vehicles, such as a mix of DMSO, PEG300, Tween 80, and saline, can improve solubility and stability.[12][13] It is essential to perform formulation optimization and tolerability studies before proceeding with efficacy experiments.[14]
Q5: What is the "hook effect" and how can it impact the in vivo activity and toxicity of a PROTAC?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[6][8] This occurs because the PROTAC is more likely to form binary complexes (PROTAC-BRD4 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD4-PROTAC-E3 ligase) required for degradation.[6] This can not only reduce efficacy but also potentially increase toxicity due to high concentrations of the unbound PROTAC.[8] Therefore, conducting a full dose-response study is crucial to identify the optimal concentration range for BRD4 degradation.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High in vivo toxicity (e.g., significant weight loss, signs of distress in animal models) | 1. On-target toxicity in healthy tissues: The dose may be too high, leading to excessive BRD4 degradation in vital organs. 2. Off-target toxicity: The PROTAC may be degrading other essential proteins.[6] 3. Formulation-related toxicity: The vehicle used to dissolve the PROTAC may be causing adverse effects.[14] 4. Unfavorable pharmacokinetic (PK) properties: The PROTAC may have high exposure in sensitive tissues. | 1. Conduct a dose-ranging/maximum tolerated dose (MTD) study: This will help identify a safer and effective dosing schedule.[8] 2. Analyze Pharmacokinetics/Pharmacodynamics (PK/PD): Measure PROTAC levels and BRD4 degradation in plasma and various tissues to check for accumulation in organs associated with toxicity.[8] 3. Include a vehicle-only control group: This will help determine if the vehicle is contributing to the observed toxicity.[14] 4. Test alternative formulations: Explore different, well-tolerated formulation vehicles.[14] 5. Consider targeted delivery strategies: If possible, conjugate the PROTAC to an antibody targeting a tumor-specific antigen to reduce systemic exposure.[15] |
| Lack of BRD4 degradation in tumor tissue | 1. Poor bioavailability/tumor penetration: The PROTAC may not be reaching the tumor at a sufficient concentration. 2. Suboptimal PROTAC concentration: The administered dose may be too low or in the "hook effect" range.[6] 3. PROTAC instability: The compound may be unstable in vivo. | 1. Optimize the formulation and administration route: Ensure the PROTAC is fully dissolved and consider alternative administration routes.[9] 2. Perform a dose-response study: Test a wide range of concentrations to determine the optimal dose for BRD4 degradation.[6] 3. Conduct PK/PD studies: Correlate PROTAC concentration in the tumor with BRD4 protein levels at different time points.[5] 4. Assess PROTAC stability: Evaluate the stability of the PROTAC under physiological conditions.[6] |
| Inconsistent results between experiments | 1. Variability in animal model: Differences in tumor size, animal age, or health status can affect outcomes. 2. Inconsistent PROTAC formulation: The PROTAC may not be consistently prepared and administered. 3. Variability in experimental procedures: Differences in timing, handling, or data collection can introduce variability. | 1. Standardize the animal model: Use animals of similar age and weight, and randomize them into groups once tumors reach a consistent size.[5][9] 2. Prepare fresh PROTAC formulations daily: Ensure the PROTAC is fully dissolved before each administration.[9] 3. Maintain consistent experimental protocols: Standardize all procedures, including dosing, tumor measurements, and tissue collection. |
Summary of Potential In Vivo Toxicities for BRD4 Degraders
Since specific quantitative toxicity data for this compound is not publicly available, the following table summarizes potential toxicities based on general knowledge of BRD4 degraders. This should be used as a reference for designing and monitoring in vivo studies.
| Toxicity Type | Organ/System Affected | Potential Manifestations | Monitoring Parameters |
| On-Target | Hematopoietic System | Myelosuppression (Thrombocytopenia, Neutropenia) | Complete Blood Counts (CBC) |
| Gastrointestinal Tract | Diarrhea, Mucositis, Weight Loss | Body Weight, Clinical Observations | |
| General | Fatigue, Anorexia | Clinical Observations, Food Intake | |
| Off-Target | Varies | Dependent on the off-target protein(s) affected | Comprehensive toxicological evaluation may be required |
| Formulation-Related | Varies | Dependent on the vehicle used | Clinical Observations, Histopathology of injection site and major organs |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation
Objective: To prepare a suitable formulation of this compound for in vivo administration. A common vehicle for PROTACs is a mixture of DMSO, PEG300, Tween 80, and saline.[12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Calculate the required amount of this compound for the entire study based on the desired dose and the number of animals.
-
Prepare the vehicle solution. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[12]
-
First, dissolve the this compound powder in DMSO to create a stock solution.
-
Add PEG300 and Tween 80 to the DMSO stock solution and vortex until the mixture is homogenous.
-
Add the saline or PBS solution dropwise while vortexing to create a clear and stable formulation.
-
If necessary, sonicate the solution to ensure complete dissolution.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Administration and Toxicity Monitoring
Objective: To administer this compound to tumor-bearing mice and monitor for signs of toxicity.
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with breast cancer xenografts)
-
Prepared this compound formulation
-
Vehicle control solution
-
Appropriate syringes and needles for the chosen administration route (e.g., intraperitoneal, oral gavage)
-
Digital calipers
-
Animal balance
Methodology:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[9]
-
Record the initial body weight of each mouse.
-
Administer the prepared PROTAC formulation or vehicle control via the chosen route (e.g., intraperitoneal injection) according to the planned dose and schedule.[5][9]
-
Monitor the animals daily for clinical signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
Measure tumor volume and body weight 2-3 times per week.[5][9] Tumor volume can be calculated using the formula: Volume = (Length × Width²)/2.[5]
-
If significant body weight loss (>15-20%) or other signs of severe toxicity are observed, consider dose reduction or cessation of treatment in accordance with institutional animal care and use guidelines.
-
At the end of the study, collect blood for complete blood counts and serum chemistry analysis.
-
Collect tumors and major organs (liver, spleen, kidney, etc.) for histopathological analysis to assess for any tissue damage.
Protocol 3: Western Blot for BRD4 Degradation in Tumor Tissue
Objective: To quantify the degradation of BRD4 in tumor tissue following treatment with this compound.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Mechanical homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Digital imaging system
Methodology:
-
Excise tumors from treated and control animals at specified time points post-dosing.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.[9]
-
Incubate the homogenate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Apply an ECL substrate and visualize the protein bands using a digital imaging system.[9]
-
Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle-treated control group.
Visualizations
Caption: Mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. precisepeg.com [precisepeg.com]
Validation & Comparative
A Comparative Guide to BRD4 Degraders: The Ubiquitous Research Tool MZ1 Versus the Potent Degrader-Antibody Conjugate Payload cBu-Cit-PROTAC BRD4 Degrader-5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between two prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs): MZ1 and cBu-Cit-PROTAC BRD4 Degrader-5. While MZ1 is a well-characterized and widely used tool for basic research, this compound represents a highly potent derivative designed for targeted delivery as a payload in Degrader-Antibody Conjugates (DACs).
This guide will delve into their mechanisms of action, comparative performance based on available experimental data, and detailed methodologies for key experiments. Due to the limited public data on this compound as a standalone agent, this comparison will leverage data from the closely related and highly potent degrader, GNE-987, which shares a similar structural scaffold and is also developed for DAC applications.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both MZ1 and this compound are heterobifunctional molecules that induce the degradation of BRD4 through the ubiquitin-proteasome system. They consist of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By forming a ternary complex between BRD4 and an E3 ligase, they trigger the ubiquitination of BRD4, marking it for degradation by the proteasome.[1][2][3]
MZ1 utilizes the well-known BET inhibitor JQ1 as its BRD4-binding ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] Its mechanism has been extensively studied, revealing a preferential degradation of BRD4 over other BET family members, BRD2 and BRD3.[4]
This compound , and the related GNE-987, are also VHL-recruiting PROTACs.[1][5] The "cBu-Cit" moiety is understood to be part of the VHL ligand. These degraders were developed to exhibit exceptional potency, making them suitable for targeted delivery via antibodies, where achieving high efficacy with a limited payload is crucial.
Quantitative Data Summary
The following tables summarize the available quantitative data for MZ1 and GNE-987 (as a proxy for this compound). It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions and cell lines can vary between studies.
Table 1: Cellular Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) is the concentration of the degrader required to achieve 50% degradation of the target protein. Lower DC50 values indicate higher potency.
| Degrader | Cell Line | DC50 (nM) for BRD4 | Reference(s) |
| MZ1 | H661 | 8 | [3] |
| H838 | 23 | [3] | |
| HeLa | ~2-20 | [6] | |
| GNE-987 | EOL-1 (AML) | 0.03 | [1][5] |
| PC3 (Prostate) | 0.23 - 0.38 (as DAC) | [4] |
Table 2: Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
| Degrader | Cell Line | IC50 (nM) | Reference(s) |
| MZ1 | Mv4-11 (AML) | pIC50 = 7.6 (~25 nM) | [6] |
| GNE-987 | EOL-1 (AML) | 0.02 | [5] |
| HL-60 (AML) | 0.03 | [5] |
Table 3: Binding Affinity (IC50/Kd)
| Degrader | Target | Binding Affinity | Reference(s) |
| MZ1 | BRD4 BD1/BD2 | Kd: 382/120 nM | [7] |
| BRD3 BD1/BD2 | Kd: 119/115 nM | [7] | |
| BRD2 BD1/BD2 | Kd: 307/228 nM | [7] | |
| GNE-987 | BRD4 BD1 | IC50: 4.7 nM | [1][5] |
| BRD4 BD2 | IC50: 4.4 nM | [1][5] |
Selectivity Profile
MZ1 is known for its preferential degradation of BRD4 over other BET family members, BRD2 and BRD3, particularly at lower concentrations.[4][6] This selectivity is attributed to the formation of a more stable ternary complex with BRD4.
GNE-987 , while highly potent against BRD4, also induces the degradation of BRD2 and BRD3.[5] This suggests a pan-BET degradation profile, which can be advantageous in therapeutic contexts where targeting the entire BET family is desired.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for key experiments.
Western Blot for BRD4 Degradation
This is a fundamental assay to quantify the reduction in target protein levels following treatment with a degrader.
References
A Head-to-Head Battle of BRD4 Degraders: cBu-Cit-PROTAC BRD4 Degrader-5 vs. dBET1
For researchers, scientists, and drug development professionals, the targeted degradation of the epigenetic reader protein BRD4 has emerged as a promising therapeutic strategy in oncology and beyond. Two notable contenders in this arena are cBu-Cit-PROTAC BRD4 Degrader-5 and dBET1. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and development decisions.
At a Glance: Key Differences
| Feature | This compound | dBET1 |
| E3 Ligase Recruited | Not explicitly stated in publicly available data, but PROTACs from the same developmental series recruit VHL. | Cereblon (CRBN)[1] |
| Primary Application | Primarily developed as a payload for antibody-drug conjugates (ADCs) for targeted delivery.[2][3][4] | Studied as a standalone selective BRD4 degrader. |
| Reported Efficacy Data | Limited publicly available data on the unconjugated form. | Extensive data on degradation potency (DC50) and anti-proliferative effects (IC50) in various cell lines. |
Mechanism of Action: Hijacking the Cellular Machinery for Protein Destruction
Both this compound and dBET1 are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of a target protein, in this case, BRD4, by co-opting the cell's own ubiquitin-proteasome system.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to BRD4 and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for degradation by the proteasome. The PROTAC is then released to catalyze further degradation cycles.[5][6][7]
The key difference in the mechanism of action between the two degraders lies in the specific E3 ligase they recruit. dBET1 is well-characterized to recruit the Cereblon (CRBN) E3 ligase.[1] While not explicitly stated for this compound, related compounds from the same research program utilize the von Hippel-Lindau (VHL) E3 ligase. The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects.
References
A Head-to-Head Comparison: cBu-Cit-PROTAC BRD4 Degrader-5 vs. JQ1 Inhibitor in Targeting BRD4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulation, the bromodomain and extra-terminal domain (BET) protein BRD4 has emerged as a critical therapeutic target in oncology and inflammatory diseases. Two prominent strategies for targeting BRD4 are competitive inhibition and targeted protein degradation. This guide provides a comprehensive comparison of the first-in-class BET inhibitor, JQ1, and a proteolysis-targeting chimera (PROTAC), cBu-Cit-PROTAC BRD4 Degrader-5.
While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will leverage data from well-characterized JQ1-based PROTACs as representative examples of the degrader modality to provide a thorough comparison of the two therapeutic approaches.
Executive Summary
| Feature | JQ1 (Inhibitor) | This compound (Degrader) |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its interaction with acetylated histones. This is an occupancy-driven mechanism. | A heterobifunctional molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of BRD4. This is an event-driven, catalytic mechanism. |
| Effect on BRD4 | Reversibly inhibits BRD4 function. The protein itself remains intact. | Induces the elimination of the entire BRD4 protein. |
| Downstream Signaling | Leads to the downregulation of BRD4 target genes, such as MYC. The effect is dependent on sustained inhibitor concentration. | Results in a more profound and sustained downregulation of target gene expression due to the removal of the protein scaffold. |
| Potency | Typically active at nanomolar to micromolar concentrations for cellular effects. | Often demonstrates higher potency with picomolar to nanomolar DC50 (degradation) and IC50 (cell viability) values. |
| Selectivity | JQ1 is a pan-BET inhibitor, affecting BRD2, BRD3, and BRDT in addition to BRD4. | Can be engineered for greater selectivity for BRD4 over other BET family members, although many JQ1-based PROTACs retain pan-BET activity. |
| Resistance Mechanisms | Upregulation of BRD4 expression can lead to resistance. | Less susceptible to resistance via target upregulation due to its catalytic mode of action. |
Data Presentation
Table 1: Comparative Efficacy in Cancer Cell Lines
Note: Data for this compound is represented by data from other JQ1-based PROTACs (e.g., ARV-825, MZ1) where direct data is unavailable. Cell lines and specific values are illustrative and may vary between studies.
| Parameter | JQ1 | Representative JQ1-based PROTAC | Cell Line | Reference |
| IC50 (Cell Viability) | ~100-500 nM | ~1-50 nM | Various Cancer Cell Lines | [1][2] |
| DC50 (BRD4 Degradation) | Not Applicable | ~1-20 nM | Various Cancer Cell Lines | [3] |
| Dmax (Maximal Degradation) | Not Applicable | >90% | Various Cancer Cell Lines | [3] |
| Effect on c-Myc mRNA | ~50-75% reduction | >90% reduction | Colorectal Cancer Cells | [4] |
| Effect on c-Myc Protein | Significant reduction | More profound and sustained reduction | Multiple Myeloma Cells | [5] |
| Apoptosis Induction | Moderate | Strong | Various Cancer Cell Lines | [6][7] |
Mandatory Visualization
Signaling Pathways
Caption: Mechanisms of BRD4 Inhibition vs. Degradation.
Experimental Workflows
Caption: Workflow for comparing JQ1 and BRD4 PROTAC.
Experimental Protocols
Western Blotting for BRD4 Degradation and c-Myc Downregulation
Objective: To quantify the levels of BRD4 and its downstream target c-Myc following treatment with JQ1 or this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of JQ1 or the PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 and c-Myc signals to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. For the PROTAC, determine the DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ1 and this compound on cell proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JQ1 or the PROTAC for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.[8]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by JQ1 and this compound.
Methodology:
-
Cell Treatment: Treat cells with JQ1 or the PROTAC at their respective IC50 concentrations for 24, 48, and 72 hours.
-
Cell Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[11]
Conclusion
The comparison between JQ1 and this compound highlights a fundamental shift in therapeutic strategy from inhibition to targeted degradation. While JQ1 has been instrumental as a chemical probe and a lead compound for BET inhibitor development, PROTACs offer the potential for a more potent and sustained therapeutic effect by eliminating the BRD4 protein. The catalytic nature of PROTACs may also provide a means to overcome resistance mechanisms associated with inhibitor-based therapies.
The choice between an inhibitor and a degrader will depend on the specific therapeutic context, including the desired duration of action, potential for resistance, and the specific disease biology. As more data on novel degraders like this compound becomes available, a more direct and nuanced comparison will be possible, further guiding the development of next-generation epigenetic therapies.
References
- 1. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAG Degradation Platform | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC BRD4 Degrader-5, 2409538-70-9 | BroadPharm [broadpharm.com]
- 8. This compound, CAS 2417369-73-2 (T88157-10mg) | Szabo-Scandic [szabo-scandic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of cBu-Cit-PROTAC BRD4 Degrader-5: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target effects of cBu-Cit-PROTAC BRD4 Degrader-5 against other prominent BRD4-targeting Proteolysis Targeting Chimeras (PROTACs). The information presented, supported by experimental data and detailed protocols, is intended to inform research and development decisions in the field of targeted protein degradation.
Introduction to BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the regulation of gene expression. Its association with oncogenes such as c-MYC has made it a compelling target for cancer therapy. PROTACs are a novel class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. By linking a BRD4-binding molecule to an E3 ubiquitin ligase ligand, BRD4-targeting PROTACs can effectively eliminate the BRD4 protein, offering a more profound and sustained therapeutic effect compared to traditional inhibitors.
This compound is a PROTAC designed to induce the degradation of BRD4.[1][2] This guide focuses on the validation of its on-target effects, with a comparative analysis against the well-characterized BRD4 degraders, MZ1 and ARV-771. The core BRD4-degrading component of this compound is understood to be GNE-987, a potent chimeric BET degrader.[3]
Comparative Performance of BRD4 PROTACs
The following tables summarize the reported in vitro performance of this compound (represented by GNE-987) and its key alternatives. Lower DC₅₀ and IC₅₀ values indicate higher potency.
Table 1: BRD4 Degradation Efficiency
| Compound | Target E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| This compound (GNE-987) | VHL | EOL-1 (AML) | 0.03 | Not Reported |
| MZ1 | VHL | H661 | 8 | >95 |
| ARV-771 | VHL | 22Rv1 (Prostate Cancer) | < 1 | >95 |
Table 2: Binding Affinity to BRD4 Bromodomains
| Compound | BRD4 BD1 IC₅₀ (nM) | BRD4 BD2 IC₅₀ (nM) |
| This compound (GNE-987) | 4.7 | 4.4 |
| MZ1 | 39 | 15 |
| ARV-771 | 9.6 | 7.6 |
Table 3: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |
| This compound (GNE-987) | EOL-1 | Acute Myeloid Leukemia | 0.02 |
| HL-60 | Acute Promyelocytic Leukemia | 0.03 | |
| MZ1 | Mv4-11 | Acute Myeloid Leukemia | ~10 |
| ARV-771 | VCaP | Prostate Cancer | ~5 |
Signaling Pathway and Mechanism of Action
BRD4 PROTACs function by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This disruption of BRD4 activity leads to the downregulation of target genes like c-MYC, ultimately inhibiting cancer cell proliferation and survival.
References
A Comparative Guide to the Selectivity of cBu-Cit-PROTAC BRD4 Degrader-5 Against BET Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cBu-Cit-PROTAC BRD4 Degrader-5's selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. The information presented is based on available experimental data for its active component, GNE-987, and aims to provide a clear perspective on its performance as a targeted protein degrader.
Introduction to this compound and the BET Protein Family
This compound, also known as cBu-Cit-GAL-02-221, is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 4 (BRD4).[1] This PROTAC incorporates the potent BRD4 degrader GNE-987, which is connected to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By hijacking the cell's ubiquitin-proteasome system, this compound offers a catalytic mechanism for reducing BRD4 protein levels, a key regulator of oncogene transcription, making it a valuable tool in cancer research.[3]
The BET family of proteins consists of four members in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones, thereby playing a pivotal role in the epigenetic regulation of gene expression. Due to their critical role in cell proliferation and differentiation, BET proteins, particularly BRD4, are attractive therapeutic targets in oncology and other diseases.
Quantitative Comparison of Degradation Selectivity
The efficacy of a PROTAC is measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). While specific quantitative data for this compound is not widely available, the known activity of its core degrader component, GNE-987, provides significant insight into its selectivity profile.
Degradation Potency of GNE-987 (the active component of this compound)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | EOL-1 (AML) | 0.03 | Not Reported | [2] |
| BRD2 | Not Reported | Not Reported | Not Reported | - |
| BRD3 | Not Reported | Not Reported | Not Reported | - |
| BRDT | Not Reported | Not Reported | Not Reported | - |
Note: While specific DC50 and Dmax values for BRD2 and BRD3 are not publicly available, multiple studies have confirmed that GNE-987 also induces the degradation of BRD2 and BRD3.[2][4] Furthermore, studies in neuroblastoma and glioblastoma cell lines have indicated a preferential degradation of BRD4 over BRD2 and BRD3 by GNE-987.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate selectivity, the following diagrams illustrate the key processes.
Caption: Mechanism of this compound action.
Caption: Workflow for Western Blot analysis of protein degradation.
Experimental Protocols
The determination of PROTAC-induced protein degradation and selectivity relies on robust and standardized experimental procedures.
Western Blotting for BET Protein Degradation
This is the most common method to quantify the levels of target proteins following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells of interest (e.g., breast cancer cell lines, leukemia cell lines) at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.01 nM to 1000 nM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for a specified time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions to ensure equal protein loading.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of each BET protein to the corresponding loading control band to account for any loading variations.
-
Calculate the percentage of protein remaining in the treated samples relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded). The Dmax is the maximum degradation achieved.
Conclusion
This compound, through its active component GNE-987, is a highly potent degrader of BRD4. While it also induces the degradation of BRD2 and BRD3, available evidence suggests a preferential degradation of BRD4. The lack of specific DC50 and Dmax values for BRD2 and BRD3 in the public domain highlights an area for further investigation to fully quantify its selectivity profile. The provided experimental protocols offer a standardized approach for researchers to independently assess the selectivity and efficacy of this and other BET-targeting PROTACs in their specific cellular models of interest. The continued development of highly selective protein degraders holds significant promise for advancing our understanding of the distinct biological roles of individual BET family members and for the development of more precise therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET PROTAC inhibitor GNE-987 displays anti-tumor effects by targeting super-enhancers regulated gene in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Proteomic Landscape: A Comparative Analysis of the BRD4 Degrader cBu-Cit-PROTAC BRD4 Degrader-5
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the proteomics landscape following treatment with the BRD4 degrader, cBu-Cit-PROTAC BRD4 Degrader-5. Due to the absence of publicly available global proteomics data for this specific degrader, this guide provides a detailed overview of its mechanism of action and targeted effects, placed in the context of other well-characterized BRD4 degraders for which proteomic analyses are available.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the transcription of genes involved in cell growth and proliferation, including the MYC oncogene. By hijacking the cell's natural protein disposal machinery, this compound offers a potential therapeutic strategy for cancers dependent on BRD4 activity.
The development of this degrader is detailed in publications by Dragovich et al., where it is described as a component of degrader-antibody conjugates (DACs) for targeted delivery to cancer cells. These studies confirm its ability to induce the degradation of BRD4.
Mechanism of Action
This compound functions as a heterobifunctional molecule. One end of the PROTAC binds to the BRD4 protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the 26S proteasome. This event-driven pharmacology leads to the elimination of the target protein from the cell.
Caption: Mechanism of action of this compound.
Targeted Protein Degradation: this compound
While comprehensive proteomics data is not available, studies on related degrader-antibody conjugates incorporating a similar BRD4 degrader have demonstrated potent and selective degradation of BRD4 in cell-based assays. The primary endpoint measured in these studies is the reduction in BRD4 protein levels, typically assessed by Western Blot or ELISA.
Comparative Proteomics Analysis: Context from Other BRD4 Degraders
To understand the potential proteome-wide effects of a BRD4 degrader, we can examine the published proteomics data for other well-studied BRD4-targeting PROTACs such as dBET1, MZ1, and ARV-825. These studies provide valuable insights into both on-target and potential off-target effects.
| Degrader | E3 Ligase Ligand | Key On-Target Effects (Proteomics) | Notable Off-Target Effects/Pathways Affected | Reference |
| dBET1 | Thalidomide (CRBN) | - Strong downregulation of BRD2, BRD3, and BRD4. - Downregulation of downstream targets like MYC. | - Changes in protein translation and RNA processing pathways. | [Fell et al., 2020] |
| MZ1 | VH032 (VHL) | - Selective degradation of BRD4 over BRD2 and BRD3 at certain concentrations. - Downregulation of MYC and its target genes. | - Minimal off-target effects at effective concentrations. | [Zengerle et al., 2015] |
| ARV-825 | Pomalidomide (CRBN) | - Potent degradation of BRD2, BRD3, and BRD4. - Significant reduction in MYC protein levels. | - Effects on cell cycle regulation and apoptosis pathways. | [Lu et al., 2015] |
This table summarizes general findings from referenced literature and is not a direct comparison with this compound.
Experimental Protocols
Below is a generalized protocol for the quantitative proteomics analysis of cells treated with a PROTAC degrader.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HER2-positive breast cancer cells) in appropriate culture vessels and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
Protein Digestion and Peptide Preparation
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a solid-phase extraction method (e.g., C18 cartridges).
Mass Spectrometry Analysis
-
LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis
-
Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.
-
Protein Identification and Quantification: Identify and quantify the proteins in each sample. For quantitative analysis, label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be used.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the PROTAC.
-
Pathway Analysis: Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to understand the biological processes affected by the degrader.
Caption: A typical workflow for proteomics analysis of PROTAC-treated cells.
Conclusion
This compound is a promising therapeutic agent that effectively induces the degradation of BRD4. While its specific impact on the global proteome remains to be publicly detailed, analysis of other BRD4 degraders suggests that the primary effects are likely centered on the downregulation of BRD4 and its downstream targets, such as MYC. The provided experimental protocol offers a framework for researchers to conduct their own proteomics studies to further characterize the cellular effects of this and other novel degraders. A comprehensive understanding of both on-target and off-target effects through proteomics is crucial for the continued development and clinical translation of this important class of molecules.
In Vivo Efficacy of BRD4 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bromodomain and extra-terminal domain (BET) proteins, particularly BRD4, using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy in oncology. By hijacking the cell's ubiquitin-proteasome system, BRD4 PROTACs can induce the degradation of BRD4, leading to a more profound and sustained inhibition of downstream oncogenic signaling pathways compared to traditional small molecule inhibitors. This guide provides a comparative overview of the in vivo efficacy of several prominent BRD4 PROTACs, supported by experimental data, detailed protocols, and visual diagrams of the underlying biological processes and experimental workflows.
Comparative In Vivo Efficacy of BRD4 PROTACs
The following tables summarize the in vivo efficacy of key BRD4 PROTACs in various cancer models.
| PROTAC | Cancer Model | Xenograft Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| QCA570 | Acute Myeloid Leukemia (AML) | MV4;11 & RS4;11 | Not specified | Complete and durable tumor regression.[1][2] | [1][2] |
| ARV-771 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 | 30 mg/kg, s.c., daily | Tumor regression; 2 out of 10 mice tumor-free.[3][4] | [3][4] |
| Castration-Resistant Prostate Cancer (CRPC) | VCaP | Intermittent dosing (Q3D or 3 days on/4 days off) | 60% Tumor Growth Inhibition (TGI).[4] | [4] | |
| dBET1 | Acute Myeloid Leukemia (AML) | MV4;11 | 50 mg/kg, i.p., daily for 14 days | Attenuated tumor progression and decreased tumor weight.[5][6] | [5][6] |
| MZ1 | Diffuse Large B-cell Lymphoma (DLBCL) | TMD8 | 100 mg/kg, i.p., 3 days on/4 days off | Statistically significant anti-tumor activity at day 10 and 13 compared to vehicle. | |
| Compound 6b | Basal-Like Breast Cancer (BLBC) | HCC1806 | Not specified | Inhibited tumor growth.[7][8][9] | [7][8][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to evaluating these compounds, the following diagrams illustrate the BRD4 signaling pathway and a typical in vivo experimental workflow.
Caption: BRD4 pathway and PROTAC action.
Caption: In vivo efficacy study workflow.
Experimental Protocols
General Protocol for In Vivo Subcutaneous Xenograft Mouse Model
This protocol outlines the key steps for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of BRD4 PROTACs.[3][5][7]
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., MV4;11, 22Rv1, TMD8, HCC1806) in appropriate media and conditions as recommended by the supplier.[7]
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[3]
-
Resuspend the cells in a sterile solution, often a 1:1 mixture of serum-free medium and Matrigel, at the desired concentration for injection.[3]
2. Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID, Nu/Nu) to prevent rejection of human tumor cells.
-
Acclimatize the animals to the facility for at least one week prior to the experiment.[7]
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.[3]
3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
4. PROTAC Administration:
-
Prepare the BRD4 PROTAC formulation. The vehicle will depend on the physicochemical properties of the specific PROTAC and the route of administration (e.g., intraperitoneal, subcutaneous, oral gavage).
-
Administer the PROTAC to the treatment group according to the specified dosing schedule.
-
Administer the vehicle alone to the control group.
5. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Significant body weight loss (>15-20%) can be an indicator of toxicity.
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., Western blot for BRD4 levels, immunohistochemistry).
6. Data Analysis:
-
Calculate the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
This guide provides a foundational comparison of the in vivo efficacy of several BRD4 PROTACs. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results. The provided protocols and diagrams offer a standardized framework for designing and interpreting in vivo studies in this rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. beonemedinfo.com [beonemedinfo.com]
Control Experiments for cBu-Cit-PROTAC BRD4 Degrader-5 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of control experiments crucial for validating the activity of cBu-Cit-PROTAC BRD4 Degrader-5. This document outlines key experimental data, detailed methodologies, and the logical framework for interpreting results in the context of targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of target proteins. This compound is a heterobifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain and extra-terminal domain (BET) protein BRD4, thereby inducing its ubiquitination and subsequent degradation by the proteasome. Rigorous control experiments are essential to unequivocally attribute the observed biological effects to the specific degradation of BRD4.
Comparative Performance of BRD4 Degraders
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for the unconjugated this compound are primarily detailed in the context of its release from an antibody-PROTAC conjugate, a comparative overview with the well-characterized BRD4 degrader, MZ1, highlights key performance indicators.
| Degrader | Target Ligand | E3 Ligase Ligand | Target Protein(s) | Reported DC50 | Cell Line(s) | Reference |
| This compound | GNE-987 derivative | VHL ligand | BRD4 | Data primarily from antibody-conjugate studies | HER2+ Breast Cancer Cells (SK-BR-3, BT-474) | [1] |
| MZ1 | JQ1 | VHL ligand | BRD4 (preferential over BRD2/3) | ~10-100 nM (varies by cell line and treatment duration) | Various cancer cell lines (e.g., HeLa, 22Rv1) | [2] |
Essential Control Experiments and Methodologies
To ensure the specific, proteasome-dependent degradation of BRD4 by this compound, a series of control experiments are indispensable.
Confirmation of Proteasome-Dependent Degradation
This experiment aims to verify that the reduction in BRD4 levels is a direct consequence of the ubiquitin-proteasome system.
Experimental Protocol:
-
Cell Culture and Treatment: Seed HER2-positive breast cancer cells (e.g., SK-BR-3 or BT-474) and allow them to adhere.
-
Co-treatment: Treat the cells with this compound in the presence or absence of a proteasome inhibitor, such as MG132 (typically 10-20 µM) or bortezomib. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis and Western Blotting: Lyse the cells and perform a western blot analysis to detect BRD4 protein levels. A loading control (e.g., GAPDH or β-actin) is crucial for normalization.
Expected Outcome: Co-treatment with a proteasome inhibitor should rescue the degradation of BRD4 induced by the PROTAC, resulting in BRD4 levels comparable to the vehicle control.
dot graph TD; A[Start: Cells treated with this compound] --> B{Co-treatment with Proteasome Inhibitor (e.g., MG132)}; B --> C[BRD4 Degradation Rescued]; B --> D[BRD4 Degraded]; C --> E[Conclusion: Degradation is Proteasome-Dependent]; D --> F[Conclusion: Degradation is not solely Proteasome-Dependent or experiment failed]; A --> G{Vehicle Control (DMSO)}; G --> H[Normal BRD4 Levels];
end
Workflow for confirming proteasome-dependent degradation.
Negative Control PROTAC
An appropriate negative control is critical to demonstrate that the degradation activity is dependent on the formation of a productive ternary complex between BRD4, the PROTAC, and the VHL E3 ligase.
Experimental Protocol:
-
Synthesis of an Inactive Epimer: A common strategy is to synthesize an epimer of the VHL ligand that does not bind to VHL. For VHL-based PROTACs, this often involves inverting the stereochemistry of the hydroxyproline (B1673980) moiety. This inactive version of this compound would serve as the negative control.
-
Cell Treatment and Analysis: Treat cells with the active this compound and the inactive epimer at equivalent concentrations. A vehicle control should also be included.
-
Western Blotting: Analyze BRD4 protein levels via western blot.
Expected Outcome: The active PROTAC should induce BRD4 degradation, while the inactive epimer should have no effect on BRD4 levels.
Logical relationship between active and negative control PROTACs.
Competitive Inhibition
This experiment confirms that the PROTAC's activity is mediated through its intended binding partners (BRD4 and VHL).
Experimental Protocol:
-
Co-treatment with Free Ligands: Treat cells with this compound alone or in the presence of an excess of:
-
A free BRD4 inhibitor (e.g., JQ1).
-
A free VHL ligand.
-
-
Western Blotting: Assess BRD4 degradation by western blot.
Expected Outcome: The degradation of BRD4 by the PROTAC should be competitively inhibited by the addition of excess free BRD4 inhibitor or free VHL ligand, leading to a rescue of BRD4 protein levels.
Signaling Pathway of this compound
The mechanism of action of this compound follows the canonical PROTAC-mediated degradation pathway.
Mechanism of action for this compound.
By implementing these control experiments, researchers can confidently validate the on-target activity of this compound and accurately interpret its biological effects, paving the way for its potential application in therapeutic development.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of cBu-Cit-PROTAC BRD4 Degrader-5
Essential guidelines for the safe handling and disposal of cBu-Cit-PROTAC BRD4 Degrader-5 are critical for maintaining laboratory safety and environmental protection. As a potent, targeted protein degrader, this compound and any materials contaminated with it must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory for all researchers, scientists, and drug development professionals. The primary and required method of disposal is high-temperature incineration by a licensed hazardous waste disposal facility.[1][2] Under no circumstances should this compound or contaminated materials be disposed of in regular trash or down the drain.[1]
Core Principles of Disposal
Effective management of this compound waste hinges on three core principles:
-
Waste Minimization: To reduce the volume of hazardous waste, only the required amount of the chemical should be ordered and prepared.[1]
-
Segregation: All waste contaminated with the PROTAC must be kept separate from other laboratory waste streams to prevent dangerous reactions and ensure proper handling.[1][3]
-
Decontamination: All non-disposable equipment and surfaces that come into contact with the compound must be thoroughly decontaminated.
Step-by-Step Disposal Procedures
A systematic approach to waste collection and disposal is essential. The following steps provide a framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Solid Waste: This includes contaminated personal protective equipment (PPE) such as gloves, bench paper, pipette tips, vials, and any other disposable materials.[1] These items should be collected in a clearly marked, leak-proof container designated for solid hazardous waste.
-
Liquid Waste: This category encompasses unused stock solutions, experimental media containing the compound, and the initial rinse from decontaminating glassware.[1] Collect all liquid waste in a compatible, sealed container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.[1] It is critical to segregate different types of chemical waste to avoid dangerous reactions; for instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[3]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of the active compound.[1][2] The date when waste was first added to the container should also be included.[2]
-
Store sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) away from general lab traffic and incompatible materials.[1][3]
3. Spill Management:
-
In the event of a spill, prevent further leakage or spreading.[4]
-
For liquid spills, use a non-combustible absorbent material like vermiculite (B1170534) or sand.[4]
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]
-
Collect all spill cleanup materials in a sealed container and dispose of them as hazardous waste.[4]
-
Decontaminate the spill area with a suitable solvent, such as ethanol, and then wash the area thoroughly.[2][4]
4. Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]
-
All waste containing this compound must be disposed of through an approved waste disposal facility.[4]
Quantitative Data Summary
| Parameter | Value/Information | Source/Regulation |
| GHS Hazard Classification | Based on similar PROTAC compounds, may include Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and Specific Target Organ Toxicity.[2] | Based on SDS for similar PROTAC compounds |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles with side-shields, lab coat. A suitable respirator may be needed if aerosols are generated.[2] | Standard laboratory practice for hazardous chemicals |
| Storage (Compound) | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2] Long-term storage at -20°C is often recommended.[3] | General guidance for chemical storage |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal facility. | Common practice for cytotoxic and antineoplastic waste |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[2] | General procedure for chemical spills |
Experimental Workflow and Disposal Diagram
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: General workflow for handling and disposal of this compound.
Optional Chemical Inactivation Protocols
For research purposes, chemical inactivation may be considered as a supplementary step before collection by a waste management service. However, these procedures should only be performed with caution, in a chemical fume hood with appropriate PPE, and after consulting with your institution's EHS office. The resulting treated waste must still be disposed of as hazardous waste.[5]
Two potential methods, based on general principles for degrading complex organic molecules, include:
-
Oxidative Degradation using Sodium Hypochlorite (Bleach): This method involves slowly adding bleach (e.g., a 1:5 to 1:10 volume ratio of bleach to waste solution) to the PROTAC waste solution with stirring.[5] Be aware that mixing bleach with certain solvents like DMSO can cause an exothermic reaction.[5]
-
Hydrolysis (Acid or Base):
-
Base Hydrolysis: Involves adjusting the pH of the waste solution to >12 with 1 M NaOH and stirring for at least 24 hours, followed by neutralization with 1 M HCl to a pH between 6 and 8.[5]
-
Acid Hydrolysis: Involves adjusting the pH to <2 with 1 M HCl, stirring for at least 24 hours, and then neutralizing with 1 M NaOH to a pH between 6 and 8.[5]
-
Disclaimer: This information is intended as a guide and is based on general laboratory safety protocols for similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
References
Safeguarding Research: A Comprehensive Guide to Handling cBu-Cit-PROTAC BRD4 Degrader-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the personal protective equipment (PPE), operational procedures, and disposal of cBu-Cit-PROTAC BRD4 Degrader-5. As a potent, biologically active molecule designed for targeted protein degradation, adherence to strict safety protocols is paramount to ensure personnel safety and experimental integrity.
Proteolysis-targeting chimeras (PROTACs) are novel compounds that facilitate the degradation of specific proteins within a cell.[1] this compound is designed to degrade the BRD4 protein, a key therapeutic target in various diseases, including cancer.[2][3][4] Given their mechanism of action, these molecules should be handled with a high degree of caution. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical compounds and similar PROTAC molecules.[5]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with potent compounds like this compound include potential acute oral toxicity and aquatic toxicity with long-lasting effects.[6] Therefore, a comprehensive approach to safety, combining appropriate PPE with robust engineering controls, is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection.[7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the compound.[6][7] |
| Body Protection | A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[6][7] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used when handling the solid compound to avoid dust inhalation or when there is a potential for aerosol generation. | Prevents inhalation of the potent compound.[8] |
Operational and Handling Procedures
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment and ensure the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C to ensure stability.[7][8]
2. Preparation of Stock Solutions:
-
All weighing and solution preparation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Use a dedicated set of spatulas and weighing paper for the solid compound.
-
Equilibrate the vial of the solid compound to room temperature before opening to prevent condensation.[5]
3. Experimental Use (In Vitro):
-
Perform all dilutions of the stock solution to the desired final concentration in a biological safety cabinet to maintain sterility and containment.[7]
-
When adding the compound to cell culture plates, do so carefully to avoid splashes or aerosol generation.
-
All cell culture waste, including media, plates, and flasks, should be considered contaminated and disposed of as chemical waste.[7]
4. General Laboratory Practices:
-
Do not eat, drink, or smoke in areas where the compound is handled.[6]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[6]
-
Wear Full PPE: Before cleaning the spill, don the full recommended personal protective equipment.[6]
-
Solid Spills: Carefully sweep or vacuum the material, avoiding the generation of dust. Place the collected material into a labeled container for hazardous waste.[6]
-
Liquid Spills: Absorb the spill with an inert material such as sand or vermiculite. Place the absorbent material into a labeled container for hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[6]
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the PROTAC (e.g., gloves, weighing paper, pipette tips, vials) should be collected in a dedicated, clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not dispose of it down the drain.[8]
-
-
Disposal Method: Dispose of all waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[6]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operational workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
